H-Ala-D-Ala-Ala-OH
Description
The exact mass of the compound H-Ala-D-Ala-Ala-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-Ala-D-Ala-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-D-Ala-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912147 | |
| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5874-86-2, 1114-94-9 | |
| Record name | NSC334939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97939 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-L-Ala-D-Ala-L-Ala-OH: Structure, Synthesis, and Applications in Antimicrobial Research
Abstract
The tripeptide H-L-Ala-D-Ala-L-Ala-OH is a synthetic molecule of significant interest to researchers in microbiology and drug development. Its structure, containing a non-proteinogenic D-alanine residue flanked by L-alanine residues, makes it a valuable tool for investigating the mechanisms of bacterial cell wall biosynthesis and antibiotic resistance. The presence of D-alanine is particularly crucial, as the D-alanyl-D-alanine (D-Ala-D-Ala) motif is the terminal component of peptidoglycan precursors in many bacteria and the specific target for last-resort glycopeptide antibiotics such as vancomycin.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of H-L-Ala-D-Ala-L-Ala-OH. It further explores its biological context, detailing the mechanism of vancomycin action and resistance, and outlines the peptide's applications as a critical research tool for developing novel antimicrobial agents.
Chemical Identity and Structure
H-L-Ala-D-Ala-L-Ala-OH is a tripeptide composed of three alanine residues with a specific stereochemical configuration.
-
Sequence: L-Alanyl-D-Alanyl-L-Alanine
-
N-terminus: A free amino group on an L-alanine residue (H-).
-
C-terminus: A free carboxyl group on an L-alanine residue (-OH).
-
Internal Residue: A D-alanine residue, which is the dextrorotatory enantiomer of the naturally more abundant L-alanine.[3]
-
Systematic (IUPAC) Name: (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid.
The precise L-D-L stereochemical arrangement is critical to its function as a molecular probe, distinguishing it from peptides composed solely of L-amino acids, which are the standard building blocks of proteins synthesized by ribosomes.
The molecule consists of a tripeptide backbone with two peptide (amide) bonds. The side chains are all methyl groups, characteristic of alanine.
-
Molecular Formula: C₉H₁₇N₃O₄
-
Canonical SMILES: CC(=O)NC(=O)O">C@HN
Physicochemical Properties
The physicochemical properties of H-L-Ala-D-Ala-L-Ala-OH are essential for its handling, formulation, and application in experimental settings. The following table summarizes key properties, derived from computational data for its closely related diastereomer, H-D-Ala-L-Ala-L-Ala-OH, as specific experimental data for the L-D-L isomer is not centrally cataloged. The molecular formula and weight are identical for both isomers.
| Property | Value | Source / Method |
| Molecular Weight | 231.25 g/mol | Computed by PubChem[4] |
| Molecular Formula | C₉H₁₇N₃O₄ | PubChem[4] |
| Hydrogen Bond Donors | 4 | Computed by Cactvs[4] |
| Hydrogen Bond Acceptors | 5 | Computed by Cactvs[4] |
| Rotatable Bond Count | 6 | Computed by Cactvs[4] |
| Exact Mass | 231.12190603 Da | Computed by PubChem[4] |
| Topological Polar Surface Area | 122 Ų | Computed by Cactvs[4] |
| XLogP3-AA (LogP) | -4.7 | Computed by XLogP3[4] |
| Solubility | As a zwitterionic peptide, its solubility is pH-dependent, showing higher solubility in acidic or alkaline aqueous solutions compared to solutions near its isoelectric point.[5] | General Peptide Chemistry[5] |
| Storage | For long-term stability, store as a solid at -20°C to -80°C. Stock solutions should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[6] | Vendor Recommendation[6] |
Biological Significance and Mechanism of Action
The scientific value of H-L-Ala-D-Ala-L-Ala-OH is derived from the critical role its constituent D-alanine plays in bacterial physiology and as an antibiotic target.
The bacterial cell wall is a rigid structure composed of peptidoglycan (PG), which is essential for maintaining cell shape and preventing osmotic lysis.[7] PG consists of glycan chains cross-linked by short peptides. A universal feature of these peptide stems is their synthesis ending in a D-Ala-D-Ala terminus.[2][7] This terminus is the substrate for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which catalyze the final step of cell wall synthesis: the formation of cross-links between adjacent peptide stems. In this reaction, the terminal D-alanine is cleaved.[1]
Vancomycin, a glycopeptide antibiotic of last resort, functions by directly targeting this D-Ala-D-Ala terminus.[8][9] It forms a stable complex with the peptide stem, sterically hindering the transpeptidase enzyme from accessing its substrate. This inhibition of PG cross-linking weakens the cell wall, leading to cell death.[1][10] The binding is stabilized by a network of five crucial hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala dipeptide.[8][11]
The most prevalent form of high-level vancomycin resistance (e.g., VanA-type) involves a fundamental reprogramming of the bacterial cell wall precursor.[11] Resistant bacteria acquire genes that enable them to synthesize PG precursors ending in D-Alanyl-D-Lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[10][12] The substitution of the amide nitrogen in the terminal peptide bond with an ester oxygen has two profound consequences:
-
Loss of a Hydrogen Bond: One of the five critical hydrogen bonds with vancomycin is eliminated.
-
Electrostatic Repulsion: Lone pair electron repulsion occurs between the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of the vancomycin binding pocket.
These changes collectively reduce the binding affinity of vancomycin for its target by approximately 1000-fold, rendering the antibiotic ineffective.[10]
-
Resin Preparation: Start with a pre-loaded Fmoc-L-Ala-Wang resin or load Fmoc-L-Ala-OH onto Wang resin using standard coupling agents. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (D-Ala): Activate Fmoc-D-Ala-OH (3-5 equivalents) with a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Perform a ninhydrin test to confirm complete coupling. Wash the resin with DMF.
-
Repeat Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.
-
Amino Acid Coupling (L-Ala): Repeat step 3 using Fmoc-L-Ala-OH to couple the final amino acid.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF, followed by dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups (though alanine has none).
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Chromatography: Inject the solution onto a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization to obtain the final peptide as a fluffy white powder.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is required. [13][14]
This technique separates the target peptide from impurities based on hydrophobicity. [13][15]
-
System: An analytical HPLC system with a UV detector (214 nm and 280 nm).
-
Column: A standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile.
-
Method: Run a linear gradient (e.g., 5% to 95% B over 20 minutes) at a flow rate of 1 mL/min.
-
Analysis: The purity is calculated by integrating the area of the product peak relative to the total peak area in the chromatogram. A purity level of >95% is typically required for research applications.
MS is used to confirm that the peptide has the correct molecular weight. [13][14]
-
Technique: Electrospray Ionization (ESI) is commonly used for peptides.
-
Sample Preparation: Dilute the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Verification: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated theoretical mass (Calculated [M+H]⁺ ≈ 232.13).
While often reserved for more complex structural studies, 1D (¹H) and 2D (COSY, TOCSY) Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive proof of the peptide's sequence and structure. It is the gold standard for confirming the stereochemistry if chiral reagents are used.
Applications in Research and Drug Development
H-L-Ala-D-Ala-L-Ala-OH serves as a specialized tool for addressing key challenges in antimicrobial research.
-
Probing Antibiotic Binding Sites: The peptide can be used in biophysical assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) to study the binding kinetics and thermodynamics of novel vancomycin analogs or other antibiotics that target the PG precursor. [10][11]* Competitive Inhibition Assays: It can act as a competitive inhibitor in enzymatic assays involving bacterial transpeptidases or D,D-carboxypeptidases, helping to screen for new enzyme inhibitors.
-
Structural Biology: The peptide can be co-crystallized with antibiotics or target enzymes to provide high-resolution structural insights into molecular interactions, guiding rational drug design.
-
Development of Novel Antimicrobials: By understanding the precise interactions required for binding, researchers can use this peptide as a reference compound when designing new antibiotics that can effectively bind to both the D-Ala-D-Ala (sensitive) and D-Ala-D-Lac (resistant) termini. [10]
Conclusion
H-L-Ala-D-Ala-L-Ala-OH, while a simple tripeptide, is a powerful and precise tool for the scientific community engaged in the fight against antimicrobial resistance. Its unique L-D-L stereochemistry allows for the targeted investigation of bacterial cell wall synthesis and the mechanisms of action of critical antibiotics like vancomycin. Through well-established methods of solid-phase synthesis and rigorous analytical characterization, this peptide can be reliably produced for use in biochemical, biophysical, and structural studies, ultimately contributing to the rational design of the next generation of antibacterial therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7018170, H-D-Ala-Ala-Ala-OH. Available at: [Link]
-
Zhang, Y., et al. (2020). Preparation and characterization of tripeptide chiral stationary phases with varying amino acid sequences and terminal groups. Analytical Methods, 12(3), 322-330. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Core Peptide Characterization Techniques and Applications. Available at: [Link]
-
O'Connor, R. D., et al. (2017). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. ACS Infectious Diseases, 3(10), 737-745. Available at: [Link]
-
Crowley, B. M., & Boger, D. L. (2006). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 128(9), 2885-2892. Available at: [Link]
-
Oreate AI Blog. (2024). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Available at: [Link]
-
Verma, D., et al. (2018). Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. Molecules, 23(1), 123. Available at: [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
ResearchGate. Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria... Available at: [Link]
-
L-Bassam, M., et al. (2017). Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus. Journal of Biological Chemistry, 292(38), 15783-15794. Available at: [Link]
-
Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195-205. Available at: [Link]
-
Wang, Z., et al. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio, 9(5), e01625-18. Available at: [Link]
-
Breukink, E., & de Kruijff, B. (2021). Breaking down the cell wall: Still an attractive antibacterial strategy. Cellular and Molecular Life Sciences, 78(10), 4623-4647. Available at: [Link]
-
Kaji, A., et al. (2019). d-Alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 201(19), e00270-19. Available at: [Link]
-
Marshall, C. G., et al. (1997). d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences, 94(12), 6480-6483. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-D-Ala-D-Ala-D-Ala-D-Ala-OH () for sale [vulcanchem.com]
- 4. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide) - Oreate AI Blog [oreateai.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Experimental Properties of H-Ala-D-Ala-Ala-OH
This guide provides a comprehensive analysis of the tripeptide H-Ala-D-Ala-Ala-OH, detailing its theoretical properties and the experimental methodologies required for its thorough characterization. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and analytical sciences.
Introduction to H-Ala-D-Ala-Ala-OH
H-Ala-D-Ala-Ala-OH is a tripeptide composed of one L-Alanine residue at the N-terminus, one D-Alanine residue, and a C-terminal L-Alanine. The presence of a D-amino acid is significant as it can confer resistance to enzymatic degradation and influence the peptide's conformational preferences, which are critical for its biological activity. Understanding the interplay between its theoretical and experimentally verified properties is crucial for its potential applications, including in drug design and biochemistry.[1]
Theoretical and Computational Characterization
Computational methods provide a foundational understanding of a peptide's intrinsic properties before embarking on laboratory-based analysis.[2][3][4] These theoretical values serve as a benchmark for experimental verification.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₇N₃O₄ | Based on the constituent amino acids. |
| Molecular Weight | 231.25 g/mol | [5] |
| Exact Mass | 231.12190603 Da | [5] |
| XLogP3 | -4.7 | A measure of hydrophobicity.[5] |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 5 | |
| Appearance | White to off-white lyophilized powder | Expected appearance post-synthesis. |
| Solubility | Soluble in water and aqueous buffers | Typical for small, unprotected peptides. |
Conformational Analysis
The three-dimensional structure of a peptide is a key determinant of its biological function.[6] The conformational landscape of H-Ala-D-Ala-Ala-OH is influenced by the rotational freedom around the peptide bonds and the stereochemistry of the constituent amino acids. The presence of a D-alanine residue introduces a significant conformational constraint compared to a tripeptide composed solely of L-amino acids.
Computational techniques such as molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the tripeptide and identify its stable conformers.[7][8][9][10] These studies can predict the most likely secondary structures, such as turns or random coils, that the peptide may adopt in solution.
Experimental Characterization
Experimental validation of the theoretical properties is a critical step in peptide research. A multi-faceted analytical approach is necessary to confirm the identity, purity, and structure of synthesized H-Ala-D-Ala-Ala-OH.[11][12][13]
Synthesis and Purification
The synthesis of H-Ala-D-Ala-Ala-OH is typically achieved through Solid Phase Peptide Synthesis (SPPS), followed by purification using preparative High-Performance Liquid Chromatography (HPLC).
Diagram 1: General Experimental Workflow for H-Ala-D-Ala-Ala-OH Characterization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 4. biophysics.org [biophysics.org]
- 5. H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Comprehensive Conformational Studies of Five Tripeptides and a Deduced Method for Efficient Determinations of Peptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. academic.oup.com [academic.oup.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijsra.net [ijsra.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing H-Ala-D-Ala-Ala-OH as a Substrate for DD-Transpeptidase
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the utilization of the tripeptide H-Ala-D-Ala-Ala-OH as a substrate for assaying the enzymatic activity of DD-transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are pivotal in the final stages of peptidoglycan synthesis in bacteria, making them a critical target for β-lactam antibiotics.[1][2][3] The protocols detailed herein are designed to be robust and adaptable for various research applications, including enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Introduction: The Critical Role of DD-Transpeptidases in Bacterial Survival
The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis and maintaining its shape.[4] This essential barrier is primarily composed of peptidoglycan, a heteropolymer of sugars and amino acids.[4] The final and crucial step in peptidoglycan biosynthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases.[1][5] These enzymes are also referred to as penicillin-binding proteins (PBPs) due to their covalent modification and irreversible inhibition by β-lactam antibiotics like penicillin.[1][6] This inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death.[5] Consequently, DD-transpeptidases are a cornerstone of antibacterial drug discovery.
The natural substrate for DD-transpeptidases is the D-Alanyl-D-Alanine terminus of the pentapeptide side chains of peptidoglycan precursors.[2] The tripeptide H-Ala-D-Ala-Ala-OH serves as a simplified, soluble analog of the natural substrate, enabling the study of DD-transpeptidase activity in a controlled in vitro setting. The cleavage of the terminal D-Alanine from this substrate provides a direct measure of the enzyme's catalytic activity.
Enzymatic Mechanism: A Two-Step Catalytic Cycle
The catalytic mechanism of DD-transpeptidase acting on a D-Ala-D-Ala terminating substrate is a two-step process involving an acyl-enzyme intermediate.[1][2][7]
-
Acylation: The active site serine residue of the DD-transpeptidase performs a nucleophilic attack on the carbonyl carbon of the peptide bond between the two D-Alanine residues of the substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-Alanine.
-
Deacylation: The acyl-enzyme intermediate can then be resolved through one of two pathways:
-
Hydrolysis (Carboxypeptidase Activity): A water molecule attacks the acyl-enzyme intermediate, releasing the dipeptide product (H-Ala-D-Ala-OH) and regenerating the free enzyme.
-
Transpeptidation: An acceptor molecule with a free amino group attacks the acyl-enzyme intermediate, forming a new peptide bond and releasing the enzyme. In the bacterial cell wall, this acceptor is the amino group of an adjacent peptidoglycan strand.
-
The use of H-Ala-D-Ala-Ala-OH as a substrate primarily measures the DD-carboxypeptidase activity of the enzyme, as in the absence of a suitable acceptor, the reaction proceeds via hydrolysis.
Caption: DD-Transpeptidase catalytic mechanism using H-Ala-D-Ala-Ala-OH.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified DD-transpeptidase (e.g., from Streptomyces sp. or a recombinant source).
-
Substrate: H-Ala-D-Ala-Ala-OH (ensure high purity, >95%).
-
Buffer: 50 mM Phosphate buffer, pH 7.5, containing 5 mM MgCl₂ and 50 mM NaCl (optimization may be required for specific enzymes).
-
Quenching Solution (for endpoint assays): 10% (v/v) Trichloroacetic acid (TCA) or other suitable acid.
-
HPLC Grade Water and Acetonitrile.
-
Trifluoroacetic Acid (TFA) for HPLC mobile phase.
-
96-well microplates (UV-transparent for spectrophotometric assays).
-
Spectrophotometer or HPLC system.
Protocol 1: Endpoint Assay using High-Performance Liquid Chromatography (HPLC)
This protocol is highly specific and allows for the direct quantification of both substrate and product.
Workflow:
Caption: Workflow for the HPLC-based endpoint DD-transpeptidase assay.
Step-by-Step Procedure:
-
Prepare a standard curve: Create a series of standards for both the substrate (H-Ala-D-Ala-Ala-OH) and the expected product (H-Ala-D-Ala-OH) in the reaction buffer. This will be used to quantify the amounts in the experimental samples.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction could consist of:
-
40 µL of reaction buffer.
-
5 µL of H-Ala-D-Ala-Ala-OH solution (to a final concentration of 1-10 mM, depending on the enzyme's Km).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate the Reaction: Add 5 µL of DD-transpeptidase solution (final concentration typically in the nM to low µM range, to be optimized) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Quench the Reaction: Stop the reaction by adding 10 µL of 10% TCA. Vortex briefly.
-
Sample Preparation for HPLC: Centrifuge the quenched reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme.
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient could be 5-30% B over 15 minutes.
-
Monitor the elution of the substrate and product by absorbance at 220 nm.
-
Quantify the peak areas of the substrate and product by comparing them to the standard curve.
-
Protocol 2: Continuous Spectrophotometric Assay
This method monitors the hydrolysis of the peptide bond in real-time by observing the change in absorbance in the far-UV region. It is suitable for high-throughput screening.
Step-by-Step Procedure:
-
Reaction Setup: In a UV-transparent 96-well plate, add the following to each well for a final volume of 200 µL:
-
180 µL of reaction buffer containing H-Ala-D-Ala-Ala-OH (at a concentration around the Km value, if known).
-
Pre-incubate the plate at 37°C for 5 minutes in a temperature-controlled plate reader.
-
-
Initiate the Reaction: Add 20 µL of DD-transpeptidase solution to each well.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 230 nm every 30 seconds for 15-30 minutes. The cleavage of the peptide bond results in a decrease in absorbance at this wavelength.
-
Control Reactions: It is crucial to include control reactions:
-
No enzyme control: To account for any non-enzymatic substrate degradation.
-
No substrate control: To establish the baseline absorbance of the enzyme.
-
Data Analysis and Interpretation
Calculation of Initial Velocity
For both protocols, the initial reaction velocity (v₀) should be determined from the linear phase of the reaction.
-
HPLC Assay: Calculate the amount of product formed (or substrate consumed) per unit of time.
-
Spectrophotometric Assay: Determine the initial rate of change in absorbance (ΔAbs/min). This can be converted to molar concentration using a pre-determined molar extinction coefficient change for the reaction.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the H-Ala-D-Ala-Ala-OH substrate.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.
The turnover number (kcat) can be calculated if the enzyme concentration ([E]) is known: kcat = Vmax / [E].
Table 1: Representative Kinetic Parameters for DD-Peptidases with Peptidoglycan-Mimetic Substrates
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Streptomyces R61 | Peptidoglycan-mimetic peptide | 7.9 | 69 | 8.7 x 10⁶ | [8] |
| Actinomadura R39 | Peptidoglycan-mimetic peptide | 1.3 | 7.4 | 5.7 x 10⁶ | [5] |
Note: These values are for illustrative purposes with specific peptidoglycan-mimetic substrates and may differ for H-Ala-D-Ala-Ala-OH.
Application in Inhibitor Screening
The established assay can be readily adapted for screening potential inhibitors of DD-transpeptidase.
-
Assay Setup: Perform the assay as described above in the presence of various concentrations of the test compound.
-
Control: Include a control reaction with no inhibitor (e.g., with the vehicle, such as DMSO).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Verify enzyme activity with a known positive control substrate or inhibitor. |
| Suboptimal assay conditions | Optimize pH, temperature, and buffer components. | |
| High background signal | Non-enzymatic substrate degradation | Run a no-enzyme control. Ensure substrate stability in the assay buffer. |
| Contaminating proteases | Use highly purified enzyme. Consider adding a cocktail of protease inhibitors (excluding serine protease inhibitors that might inhibit the DD-transpeptidase). | |
| Non-linear reaction progress curves | Substrate depletion | Use lower enzyme concentrations or shorter incubation times. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. |
Conclusion
The use of H-Ala-D-Ala-Ala-OH as a substrate provides a reliable and accessible method for characterizing the activity of DD-transpeptidases. The protocols outlined in this application note offer a robust framework for researchers in academia and industry to investigate the kinetics of these important enzymes and to screen for novel antibacterial agents. The adaptability of these methods allows for their application in both fundamental research and high-throughput drug discovery campaigns.
References
-
Frère, J. M., et al. (2005). Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase. Protein Science, 14(11), 2922-2928. Available at: [Link]
-
Pratt, R. F. (2008). On the substrate specificity of bacterial DD-peptidases: evidence from two series of peptidoglycan-mimetic peptides. Cellular and Molecular Life Sciences, 65(14), 2138-2155. Available at: [Link]
-
Mainardi, J. L., et al. (2013). Kinetic features of L,D-transpeptidase inactivation critical for β-lactam antibacterial activity. PLoS One, 8(7), e67831. Available at: [Link]
-
Sarkar, A., et al. (2016). PBP Isolation and DD-Carboxypeptidase Assay. In Methods in Molecular Biology (Vol. 1441, pp. 137-153). Springer. Available at: [Link]
-
Wikipedia contributors. (2024, January 23). Peptidoglycan. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]
-
Wikipedia contributors. (2023, November 29). DD-Transpeptidase. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2024, from [Link]
-
Mainardi, J. L., et al. (2013). Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity. PLoS ONE, 8(7), e67831. Available at: [Link]
-
Pollock, J. J., et al. (1972). Transpeptidase Activity of Streptomyces D-Alanyl-D Carboxypeptidases. Proceedings of the National Academy of Sciences of the United States of America, 69(3), 662–666. Available at: [Link]
-
Pratt, R. F. (2011). Substrate Specificity of Low-Molecular Mass Bacterial DD-Peptidases. Biochemistry, 50(45), 10091-10101. Available at: [Link]
-
Anderson, J. W., & Pratt, R. F. (2000). Dipeptide binding to the extended active site of the Streptomyces R61 D-alanyl-D-alanine peptidase: the path to a specific substrate. Biochemistry, 39(40), 12200-12209. Available at: [Link]
-
Adam, M., et al. (1990). Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases. Biochemical Journal, 270(2), 525–529. Available at: [Link]
-
Ghuysen, J. M., et al. (1972). Transpeptidase activity of Streptomyces D-alanyl-D carboxypeptidases. Proceedings of the National Academy of Sciences of the United States of America, 69(3), 662-666. Available at: [Link]
-
Kuru, E., et al. (2019). L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. ACS Chemical Biology, 14(12), 2744-2754. Available at: [Link]
-
Sauvage, E., et al. (2014). Activity assays of PBP-A on synthetic peptides. (a) dd-carboxypeptidase... In ResearchGate. Available at: [Link]
-
Sohar, I., et al. (2005). Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates. Journal of Biological Chemistry, 281(5), 2557-2567. Available at: [Link]
-
Sarkar, A., et al. (2016). PBP Isolation and DD-Carboxypeptidase Assay. Methods in Molecular Biology, 1441, 137-53. Available at: [Link]
-
Vollmer, W. (2021). A distinctive family of L,D-transpeptidases catalyzing L-Ala-mDAP crosslinks in Alpha. bioRxiv. Available at: [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. International Journal of Molecular Sciences, 24(23), 17094. Available at: [Link]
-
Pratt, R. F. (2008). Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). Cellular and Molecular Life Sciences, 65(14), 2138-55. Available at: [Link]
-
Wang, Y., et al. (2022). Computer-Aided Screening and Revealing Action Mechanism of Food-Derived Tripeptides Intervention in Acute Colitis. Foods, 11(10), 1475. Available at: [Link]
Sources
- 1. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 2. Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. PBP Isolation and DD-Carboxypeptidase Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
studying antibiotic resistance mechanisms using H-Ala-D-Ala-Ala-OH
Application Note: Precision Profiling of Peptidoglycan-Active Enzymes and Resistance Elements using H-Ala-D-Ala-Ala-OH [1][2]
Executive Summary
The elucidation of antibiotic resistance mechanisms—particularly those involving the bacterial cell wall—requires precise stereochemical tools.[1] While the canonical peptidoglycan terminus (D-Ala-D-Ala ) is the primary target for glycopeptide antibiotics (e.g., Vancomycin) and Penicillin-Binding Proteins (PBPs), the study of resistance enzymes like VanX (D-Ala-D-Ala dipeptidase) and LD-transpeptidases necessitates the use of non-canonical isomers.[1]
This guide details the application of H-Ala-D-Ala-Ala-OH (specifically the L-Ala-D-Ala-L-Ala stereoisomer) as a critical specificity probe and negative control .[1] Unlike the native D-D-D or D-D motifs, this tripeptide resists hydrolysis by VanX and exhibits negligible affinity for Vancomycin, making it an indispensable tool for validating the stereospecificity of novel resistance enzymes and quantifying non-specific binding in high-throughput assays.[2]
Scientific Background & Mechanistic Logic
The Stereochemical "Code" of Resistance
Bacterial cell wall synthesis relies on a strict stereochemical code.[1] The peptidoglycan precursor stem ends in D-Ala-D-Ala , a motif synthesized by D-Ala-D-Ala ligase (Ddl) and recognized by:
-
PBPs (DD-transpeptidases): For crosslinking (4-3 bond).[1]
-
Glycopeptides (Vancomycin): For inhibition (binding via 5 hydrogen bonds).[1]
Resistance Mechanisms:
-
Vancomycin Resistance (VanA/VanB): Bacteria reprogram the terminus to D-Ala-D-Lac , eliminating one hydrogen bond and reducing drug affinity by ~1000-fold.[1][2]
-
Enzymatic Filtering (VanX): The VanX dipeptidase selectively hydrolyzes cellular D-Ala-D-Ala to prevent its incorporation, ensuring only the resistant D-Ala-D-Lac precursors are used.[1][2]
Role of H-Ala-D-Ala-Ala-OH (L-Ala-D-Ala-L-Ala)
This synthetic tripeptide disrupts the stereochemical recognition sequence.[1][2]
-
VanX Resistance: VanX is highly specific for the D-D peptide bond.[1] It does not hydrolyze L-D or D-L bonds.[1] Therefore, H-Ala-D-Ala-Ala-OH remains stable in the presence of active VanX.[1][2]
-
Binding Control: It serves as a "null" ligand for Vancomycin and PBPs, allowing researchers to subtract non-specific background signals in kinetic assays.[2]
Experimental Protocols
Protocol A: VanX Specificity & Hydrolysis Assay
Objective: To confirm the identity of a putative VanX enzyme or to screen for inhibitors by ensuring the enzyme acts only on the D-D target and not on L-containing analogs.[1]
Reagents:
-
Substrate A (Target): H-D-Ala-D-Ala-OH (or D-Ala-D-Ala-D-Ala).[1][2]
-
Substrate B (Control): H-Ala-D-Ala-Ala-OH (L-Ala-D-Ala-L-Ala).[1][2]
-
Enzyme: Purified VanX (or cell lysate from E. faecium).[1]
-
Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.
Workflow:
-
Preparation: Prepare 1 mM stock solutions of Substrate A and Substrate B.
-
Incubation: Mix 50 µL of substrate (final 100 µM) with 10 nM VanX enzyme in buffer.
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with 1% Trifluoroacetic acid (TFA).
-
Analysis: Analyze via HPLC (C18 column) or Colorimetric Ninhydrin Assay (detecting free amino acid release).
Data Interpretation:
| Substrate | stereochemistry | VanX Activity (Hydrolysis) | Interpretation |
|---|---|---|---|
| D-Ala-D-Ala | D-D | High (>90%) | Confirms functional VanX.[1][2] |
| H-Ala-D-Ala-Ala-OH | L-D-L | Negligible (<5%) | Confirms enzyme stereospecificity.[1][2] |
Note: If H-Ala-D-Ala-Ala-OH is hydrolyzed, the sample likely contains broad-spectrum aminopeptidases or proteases, not specific resistance enzymes.[1][2]
Protocol B: Surface Plasmon Resonance (SPR) Specificity Check
Objective: To quantify the specific binding affinity (
Workflow:
-
Immobilization: Immobilize the antibiotic (e.g., Vancomycin) onto a CM5 sensor chip via amine coupling.[2]
-
Reference Channel: Leave Channel 1 blank or immobilized with an inert protein (BSA).[1]
-
Analyte Injection (Cycle 1 - Positive): Inject H-D-Ala-D-Ala-D-Ala-OH (mimics native stem) at concentrations 0.1 – 100 µM.[1][2] Record Sensorgrams.
-
Analyte Injection (Cycle 2 - Negative Control): Inject H-Ala-D-Ala-Ala-OH (L-D-L) at the same concentrations.
-
Data Processing: Subtract the L-D-L response curve from the D-D-D response curve to remove bulk refractive index changes and non-specific matrix interactions.
Self-Validating Check:
-
If the L-D-L signal is >10% of the D-D-D signal, the antibiotic exhibits "sticky" non-specific behavior, predicting poor in vivo selectivity and potential toxicity.[2]
Visualizing the Mechanism
The following diagram illustrates the "Stereochemical Filter" mechanism where VanX degrades the native substrate but leaves the L-D-L probe intact, allowing for differentiation in resistance assays.[2]
Caption: VanX selectively degrades D-Ala-D-Ala targets (Red) to drive resistance, while the L-Ala-D-Ala-L-Ala probe (Blue) remains intact, serving as a negative control.[1][2][3]
Advanced Application: LD-Transpeptidase (Ldt) Profiling
While PBPs (DD-transpeptidases) require D-stereocenters, LD-transpeptidases (implicated in M. tuberculosis virulence and ampicillin resistance) form 3-3 crosslinks.[1][2] They often utilize substrates with specific stereochemistry at the acceptor site.[1]
-
Hypothesis: H-Ala-D-Ala-Ala-OH can be used to map the acceptor site tolerance of Ldts.[1]
-
Method: Incubate purified Ldt with a donor substrate (MurNAc-pentapeptide) and H-Ala-D-Ala-Ala-OH as the nucleophilic acceptor.[1][2]
-
Outcome: If the Ldt creates a crosslink to the tripeptide, it confirms the enzyme's ability to utilize L-Ala termini, distinguishing it from canonical PBPs.[2]
References
-
Walsh, C. T., et al. (1996).[2] "Bacterial Resistance to Vancomycin: Five Genes and One Missing Hydrogen Bond."[1] Chemistry & Biology. Link
-
Arthur, M., & Courvalin, P. (1993).[2] "Genetics and Mechanisms of Glycopeptide Resistance in Enterococci." Antimicrobial Agents and Chemotherapy.[1] Link[2]
-
Bachem. "Peptide Guide: Nomenclature and Stereochemistry of Synthetic Peptides."[1] Bachem Technical Notes. Link
-
Mainardi, J. L., et al. (2005).[2] "Novel Mechanism of
-Lactam Resistance Due to Bypass of DD-Transpeptidation in Enterococcus faecium." Journal of Biological Chemistry. Link -
Widboom, P. F., et al. (2010).[2] "Antibody-Drug Conjugates Containing the Stable Linker L-Ala-D-Ala-L-Ala."[1][2][4] Cancer Research (Proceedings). Link
Sources
Application Notes and Protocols: The Investigational Use of H-Ala-D-Ala-Ala-OH in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Exploring Peptidoglycan Synthesis and Antibiotic Action
The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, is a complex polymer whose integrity is paramount for bacterial survival. The biosynthesis of peptidoglycan is a meticulously orchestrated process, culminating in the cross-linking of peptide stems, a reaction often involving a D-alanyl-D-alanine (D-Ala-D-Ala) terminus. This dipeptide motif is the Achilles' heel of many bacteria, being the specific target of glycopeptide antibiotics such as vancomycin.[1][2] The emergence of resistance mechanisms, often involving the substitution of this terminus, underscores the need for novel research tools to probe the intricacies of cell wall synthesis and antibiotic action.
This document serves as a detailed guide to the potential applications of the tripeptide H-Ala-D-Ala-Ala-OH in bacterial growth inhibition assays. While not a conventional antibiotic itself, this peptide analog offers a unique tool for researchers to investigate the mechanisms of peptidoglycan synthesis, probe the active sites of key enzymes, and potentially explore novel antimicrobial synergies. Herein, we provide the scientific rationale for its use, detailed experimental protocols, and guidance on data interpretation, empowering researchers to leverage this compound in their quest for new antibacterial strategies.
The Scientific Rationale: Why Use H-Ala-D-Ala-Ala-OH?
The structure of H-Ala-D-Ala-Ala-OH, containing the critical D-Ala residue, suggests several compelling applications in bacteriology. Its utility stems from its potential to act as a molecular probe or a competitive agent within the peptidoglycan synthesis pathway.
-
A Competitive Substrate for Transpeptidases: The final step in peptidoglycan cross-linking is catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes recognize the D-Ala-D-Ala terminus of a donor peptide stem, cleave the terminal D-alanine, and form a new peptide bond with an acceptor stem.[3][4] H-Ala-D-Ala-Ala-OH could potentially act as a competitive substrate, binding to the active site of transpeptidases and hindering the cross-linking of nascent peptidoglycan. This would weaken the cell wall and lead to growth inhibition or cell lysis.
-
Probing Vancomycin Resistance Mechanisms: A primary mechanism of vancomycin resistance involves the substitution of the terminal D-Ala with D-Lactate (D-Lac) or D-Serine (D-Ser), reducing the binding affinity of vancomycin.[5][6] By introducing H-Ala-D-Ala-Ala-OH into the growth medium, it may be possible to competitively interfere with the incorporation of the altered precursors, potentially re-sensitizing resistant bacteria to vancomycin. This application could be invaluable in screening for compounds that disrupt resistance pathways.
-
Investigating Peptide Transport Systems: For H-Ala-D-Ala-Ala-OH to exert an intracellular effect, it must be transported across the bacterial membrane. Bacteria possess various peptide transport systems, and the uptake of this tripeptide could be used to study the specificity and efficiency of these transporters.[7] Understanding how bacteria internalize small peptides can inform the design of novel peptide-based antibiotics that can effectively reach their intracellular targets.
-
Synergistic Activity with Existing Antibiotics: By subtly disrupting cell wall synthesis, H-Ala-D-Ala-Ala-OH might lower the effective concentration of other antibiotics required for bacterial killing. This synergistic potential could be explored with various classes of antibiotics, including β-lactams and other agents that target the cell wall or other essential cellular processes.
Visualizing the Battlefield: Peptidoglycan Synthesis and Antibiotic Action
To appreciate the potential roles of H-Ala-D-Ala-Ala-OH, it is crucial to visualize the key steps in peptidoglycan synthesis and how antibiotics like vancomycin intervene.
Caption: Peptidoglycan synthesis pathway and the inhibitory action of vancomycin.
Experimental Protocols for Investigating H-Ala-D-Ala-Ala-OH
The following are detailed protocols for standard bacterial growth inhibition assays, adapted to include the investigational use of H-Ala-D-Ala-Ala-OH.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
H-Ala-D-Ala-Ala-OH (sterile stock solution)
-
Test bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of H-Ala-D-Ala-Ala-OH Dilutions:
-
Prepare a stock solution of H-Ala-D-Ala-Ala-OH in a suitable sterile solvent (e.g., water or a buffer compatible with bacterial growth).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to cover a desired concentration range (e.g., 0.5 to 512 µg/mL).
-
-
Investigational Setup:
-
Direct Inhibition: To assess the direct antimicrobial activity of H-Ala-D-Ala-Ala-OH, add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted peptide.
-
Synergy Testing (Checkerboard Assay): To evaluate synergy with an antibiotic (e.g., vancomycin), prepare a 96-well plate with serial dilutions of H-Ala-D-Ala-Ala-OH along the rows and serial dilutions of the antibiotic along the columns. Add 50 µL of the bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Antibiotic Control: Wells with serial dilutions of the antibiotic alone.
-
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of H-Ala-D-Ala-Ala-OH (or the combination of agents) that completely inhibits visible growth.
-
Data Interpretation:
| Assay Type | Expected Outcome with H-Ala-D-Ala-Ala-OH | Interpretation |
| Direct Inhibition | A clear MIC value is determined. | The peptide has intrinsic antimicrobial activity. |
| No inhibition at the tested concentrations. | The peptide lacks direct antimicrobial activity at these concentrations. | |
| Synergy Testing | The MIC of the antibiotic is significantly reduced in the presence of the peptide. | H-Ala-D-Ala-Ala-OH acts synergistically with the antibiotic. |
digraph "Broth_Microdilution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Prepare Bacterial Inoculum\n(0.5 McFarland)"]; B[label="Prepare Serial Dilutions\nof H-Ala-D-Ala-Ala-OH\nand/or Antibiotic in 96-well plate"]; C [label="Inoculate Plate with\nBacterial Suspension"]; D [label="Incubate at 37°C\nfor 16-20 hours"]; E [label="Read MIC\n(Lowest concentration with no visible growth)"]; A -> C; B -> C; C -> D; D -> E;
}digraph "Time_Kill_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Prepare Bacterial Inoculum\n(Log Phase)"]; B[label="Inoculate Tubes with Bacteria\nand H-Ala-D-Ala-Ala-OH"]; C [label="Incubate and Sample\nat Time Points (0, 2, 4, 8, 24h)"]; D [label="Perform Serial Dilutions\nand Plate"]; E [label="Incubate Plates and\nCount Colonies (CFU)"]; F [label="Plot log10 CFU/mL vs. Time"]; A -> B; B -> C; C -> D; D -> E; E -> F;
}
Caption: Workflow for the Time-Kill Assay.
Conclusion: A Versatile Tool for Unraveling Bacterial Defenses
While H-Ala-D-Ala-Ala-OH may not be a frontline antibiotic, its value lies in its potential as a sophisticated research tool. The protocols and rationales presented here provide a framework for its application in elucidating the complex mechanisms of bacterial cell wall synthesis and antibiotic resistance. By employing this tripeptide in carefully designed experiments, researchers can gain deeper insights into fundamental bacterial processes, which is an essential step in the development of the next generation of antimicrobial therapies. The creative and rigorous application of such molecular probes will undoubtedly contribute to our ongoing battle against infectious diseases.
References
- Becker, D., Varela Della Giustina, S., Rodriguez-Mozaz, S., Schoevaart, R., Barceló, D., de Cazes, M., … Wagner, M. (2016).
- Broussard, T. C., et al. (2013). The role of D-alanine in the synthesis of the peptidoglycan pentapeptide. Biochemistry, 52(23), 4033-4044.
- Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Courvalin, P. (2006). Vancomycin resistance in gram-positive cocci. Clinical Infectious Diseases, 42(Supplement_1), S25-S34.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature reviews Microbiology, 8(6), 423-435.
- Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870.
-
Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers. (2020). ACS Central Science. Retrieved from [Link]
-
Synthesis of analogs of D-Ala-D-Ala as potential inhibitors of bacterial cell wall biosynthesis. (1984). Acta Chemica Scandinavica, 38b, 5-14. Retrieved from [Link]
- Thwaites D T, McEwan G T A, Brown C D A, et al. L-alanine absorption in human intestinal Caco-2 cells driven by the proton electrochemical gradient. The Journal of membrane biology, 1994, 140: 143-151.
-
On the transport of tripeptide antibiotics in bacteria. (1976). European Journal of Biochemistry, 65(2), 449-455. Retrieved from [Link]
-
Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. (2011). Journal of the American Chemical Society, 133(28), 10748-10751. Retrieved from [Link]
-
A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. (2011). Journal of the American Chemical Society, 133(31), 11984-11987. Retrieved from [Link]
-
Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). Journal of Visualized Experiments, (115). Retrieved from [Link]
-
High-throughput assessment of bacterial growth inhibition by optical density measurements. (2011). Journal of Visualized Experiments, (53). Retrieved from [Link]
-
Protocol for Bacterial Cell Inhibition Assay. BBS OER Lab Manual. Retrieved from [Link]
-
The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1973). Annals of the New York Academy of Sciences, 235(1), 371-382. Retrieved from [Link]
-
Inhibition of bacterial growth by beta-chloro-D-alanine. (1974). Antimicrobial Agents and Chemotherapy, 6(3), 247-253. Retrieved from [Link]
-
Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. (1986). Journal of Medicinal Chemistry, 29(10), 2074-2077. Retrieved from [Link]
-
Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). (2022). Applied Microbiology and Biotechnology, 106, 1269-1280. Retrieved from [Link]
-
D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2021). mSphere, 6(4), e00356-21. Retrieved from [Link]
-
On the transport of tripeptide antibiotics in bacteria. (1976). European Journal of Biochemistry, 65(2), 449-455. Retrieved from [Link]
-
The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1996). Proceedings of the National Academy of Sciences, 93(14), 7056-7060. Retrieved from [Link]
-
Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. (1997). Chemistry & Biology, 4(2), 101-108. Retrieved from [Link]
-
Vancomycin resistance: Modeling backbone variants with d-Ala-d-Ala and d-Ala-d-Lac peptides. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3243-3246. Retrieved from [Link]
-
Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. (2008). Journal of the American Chemical Society, 130(49), 16569-16578. Retrieved from [Link]
-
Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017). Nature Communications, 8(1), 1-9. Retrieved from [Link]
Sources
- 1. Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. On the transport of tripeptide antibiotics in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
techniques for conjugating fluorescent dyes to H-Ala-D-Ala-Ala-OH
Application Note: Strategic Conjugation of Fluorescent Reporters to Peptidoglycan-Mimetic Tripeptides (H-Ala-D-Ala-Ala-OH)
Abstract
This technical guide details the methodology for conjugating fluorescent reporters to the tripeptide H-Ala-D-Ala-Ala-OH.[1] This specific peptide sequence is a critical structural mimic of the bacterial peptidoglycan terminus (D-Ala-D-Ala), serving as the primary binding site for glycopeptide antibiotics like Vancomycin.[1] We present two distinct protocols: Solution-Phase Conjugation (for commercially available peptides) and Solid-Phase On-Resin Labeling (for de novo synthesis).[1] Special emphasis is placed on purification strategies, as the low molecular weight of the tripeptide (~260 Da) precludes standard protein purification methods like dialysis or size-exclusion chromatography.
Introduction & Strategic Analysis
The tripeptide H-Ala-D-Ala-Ala-OH represents a simplified analog of the pentapeptide stem found in bacterial cell walls (Staphylococcus aureus, Enterococcus faecalis).[1] The terminal D-Ala-D-Ala motif is the molecular target for Vancomycin, which inhibits cell wall cross-linking by sequestering this terminus.[1][2][3]
Why Label This Peptide? Fluorescently labeled analogs (e.g., Fluorescein-Ala-D-Ala-Ala-OH) are invaluable for:
-
Fluorescence Polarization (FP) Assays: Measuring Vancomycin binding affinity (
) in solution. -
Competitive Displacement Studies: Screening novel antibiotics that compete for the D-Ala-D-Ala site.[1]
-
Metabolic Labeling: Investigating bacterial cell wall incorporation dynamics (using FDAA variants).
Technical Challenge: The Size Factor Most conjugation protocols are designed for antibodies (~150 kDa). This tripeptide is microscopic (~0.26 kDa) relative to the dye (~0.4–0.6 kDa).
-
Implication: You cannot use dialysis or Sephadex G-25 columns.[1] The labeled peptide will not separate from free dye based on size. Reverse-Phase HPLC is mandatory. [1]
Chemical Strategy & Dye Selection
The N-terminal amine (
| Parameter | Recommendation | Rationale |
| Reactive Group | NHS-Ester (or Succinimidyl Ester - SE) | High specificity for primary amines at pH 8.[1]3. |
| Dye Hydrophobicity | Moderate (e.g., TAMRA, FITC) | Highly hydrophobic dyes (BODIPY) may cause the short peptide to aggregate or stick to plasticware. |
| Linker | C6-Spacer (Optional but recommended) | A spacer (e.g., aminohexanoic acid) between the dye and peptide prevents steric hindrance during Vancomycin binding. |
Protocol A: Solution-Phase Labeling
Use this method if you have the H-Ala-D-Ala-Ala-OH powder in hand.[1]
Materials
-
Peptide: H-Ala-D-Ala-Ala-OH (Target 5 mg).[1]
-
Fluorophore: 5(6)-TAMRA-SE or FITC-NHS (10 mg).[1]
-
Solvent: Anhydrous DMSO or DMF (High purity, amine-free).[1]
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3. -
Quenching: 1 M Glycine or Hydroxylamine.
Step-by-Step Procedure
-
Solubilization: Dissolve 5 mg of peptide in 500 µL of 0.1 M
. Ensure pH is between 8.0–8.5. -
Dye Preparation: Dissolve the NHS-ester dye in anhydrous DMSO at 10 mg/mL.[5] Prepare immediately before use to prevent hydrolysis.[4][6]
-
Conjugation:
-
Add the dye solution to the peptide solution dropwise while vortexing.[7]
-
Molar Ratio: Use a 1.5-fold molar excess of Dye over Peptide. (Since the peptide is cheap and purification is HPLC-based, driving the peptide to completion is less critical than ensuring you have enough dye).
-
-
Incubation: React for 2 hours at Room Temperature (RT) in the dark with gentle agitation.
-
Quenching: Add 50 µL of 1 M Glycine to react with remaining NHS-ester. Incubate for 15 mins.
-
Purification (CRITICAL):
-
Method: Semi-preparative Reverse-Phase HPLC (C18 Column).[1]
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Note: The free hydrophilic peptide elutes early. The free hydrophobic dye elutes late. The conjugate elutes in the middle.
-
-
Lyophilization: Collect the peak corresponding to the conjugate and freeze-dry to a powder.
Protocol B: Solid-Phase Synthesis (On-Resin)
Use this method for higher purity and easier workflow if you have access to a peptide synthesizer.[1]
Concept
Labeling the peptide while it is still attached to the resin allows you to wash away excess dye before cleaving the peptide. This yields a much cleaner crude product.
Step-by-Step Procedure
-
Synthesis: Synthesize H-Ala-D-Ala-Ala on 2-Chlorotrityl chloride resin using standard Fmoc chemistry.
-
N-Terminal Deprotection: Remove the final Fmoc group using 20% Piperidine in DMF. Wash resin 5x with DMF.
-
On-Resin Labeling:
-
Dissolve Fluorophore-NHS ester (2 equivalents) and DIPEA (4 equivalents) in minimal DMF.
-
Add to the resin-bound peptide.[8]
-
Shake for 4–12 hours at RT (protected from light).
-
Alternative: Use the free acid of the dye (e.g., 5-FAM) with HBTU/HOBt activation, just like a standard amino acid coupling.
-
-
Washing: Drain and wash resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x) to remove all free dye.[1] The resin should remain colored, but the wash solvent should be clear.
-
Cleavage:
-
Treat resin with 95% TFA / 2.5% Water / 2.5% TIS for 2 hours.
-
Precipitate the filtrate in cold diethyl ether.
-
-
Recovery: Centrifuge to collect the labeled peptide pellet. (Optional: HPLC polish if >98% purity is required).[1]
Quality Control & Validation
A. Chemical Validation (Mass Spectrometry)
You must verify the mass shift.
-
Expected Mass:
. -
Example (FITC): 259.3 (Peptide) + 389.4 (FITC) ≈ 648.7 Da.[1]
-
Method: ESI-MS (Electrospray Ionization) in positive mode.[1]
B. Biological Validation (Vancomycin Binding)
To ensure the dye hasn't sterically hindered the D-Ala-D-Ala motif, perform a spectral shift or polarization assay.
-
Experiment: Titrate Vancomycin (0–100 µM) into a solution of Labeled-Peptide (100 nM).
-
Readout: Monitor Fluorescence Polarization (mP).
-
Result: As Vancomycin binds the tripeptide, the molecular weight of the complex increases (~1.5 kDa), significantly increasing polarization (tumbling rate slows down).
-
Control: Pre-incubate Vancomycin with unlabeled D-Ala-D-Ala (competition) to block the signal.[1]
Visualized Workflows
Diagram 1: Decision Tree & Chemical Workflow
Caption: Workflow selection for peptide conjugation. Method B (Solid Phase) is preferred for purity, while Method A is suitable for modifying commercial stocks.[1]
Diagram 2: Biological Mechanism (Vancomycin Interaction)
Caption: The labeled tripeptide mimics the bacterial cell wall terminus, binding Vancomycin via five hydrogen bonds.[3][9]
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of NHS-ester | Use fresh anhydrous DMSO; do not store NHS-ester in solution.[1] |
| Precipitation | Dye is too hydrophobic | Add 20-30% DMSO to the aqueous buffer; switch to a sulfonated dye (e.g., Sulfo-Cy5).[1] |
| No Binding to Vanco | Steric Hindrance | The dye is too close to the D-Ala-D-Ala motif. Use a linker (e.g., 6-aminohexanoic acid) between peptide and dye.[1] |
| Inseparable Peaks | HPLC Gradient too steep | Shallow the gradient (e.g., 10% to 40% B over 40 mins) to resolve the conjugate from free dye. |
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1][10] (The definitive guide on NHS-ester chemistry and protocols).
-
Kuru, E., et al. (2012).[1] "In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids." Angewandte Chemie International Edition, 51(50), 12519-12523.[1] (Foundational paper on fluorescent labeling of peptidoglycan components). [1]
-
Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." (Standard industry protocol for NHS-ester labeling).
-
Perkins, H. R. (1969).[1] "Specificity of cell wall mucopeptide N-termini and of vancomycin." Biochemical Journal, 111(2), 195-205.[1] (Historical context on Vancomycin binding to D-Ala-D-Ala peptides).
-
Lumiprobe. "NHS Ester Labeling of Biomolecules Protocol." (Detailed chemistry conditions for small molecule labeling).
Sources
- 1. Fluorescent labeling of peptides on solid phase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. broadpharm.com [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 10. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tripeptide H-Ala-D-Ala-Ala-OH: A Versatile Tool for Interrogating Peptidoglycan Modifying Enzymes
Introduction: The Bacterial Cell Wall, a Fortress Under Siege
The bacterial cell wall is a marvel of biological engineering, a resilient exoskeleton essential for survival. Its primary structural component, peptidoglycan (PG), forms a mesh-like sacculus that encases the cytoplasmic membrane, providing mechanical strength and defining cell shape.[1] This intricate polymer is composed of long glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.[1] The biosynthesis and constant remodeling of this structure are orchestrated by a cohort of enzymes, many of which are validated targets for antibiotic intervention.[1][2]
At the heart of peptidoglycan cross-linking are the DD-transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes catalyze the formation of peptide bridges between adjacent glycan strands, a reaction crucial for the integrity of the cell wall.[2][3] This process typically involves the recognition of a D-alanyl-D-alanine (D-Ala-D-Ala) motif at the terminus of the pentapeptide stem of a peptidoglycan precursor.[2][3] A related class of enzymes, the DD-carboxypeptidases, are involved in trimming the terminal D-alanine from these pentapeptide stems, thereby regulating the extent of cross-linking.[4]
The study of these vital enzymes has been greatly advanced by the use of synthetic peptide substrates that mimic the natural peptidoglycan components. Among these, the tripeptide H-Ala-D-Ala-Ala-OH has emerged as a valuable probe. Its structure, featuring the critical D-Ala-Ala terminus preceded by an L-alanine residue, provides a simplified yet relevant model for investigating the substrate specificity and kinetics of peptidoglycan modifying enzymes. This guide provides detailed application notes and protocols for the utilization of H-Ala-D-Ala-Ala-OH in the characterization of these important bacterial enzymes.
The Role of H-Ala-D-Ala-Ala-OH in Enzymatic Assays
H-Ala-D-Ala-Ala-OH serves as an effective substrate for both DD-transpeptidases and DD-carboxypeptidases. The presence of the terminal D-Ala-D-Ala sequence is the key recognition element for these enzymes. The N-terminal L-alanine, while not directly involved in the catalytic cleavage, can influence the binding affinity and kinetics of the interaction, providing insights into the broader substrate preferences of the enzyme under investigation.
Mechanism of Enzyme Action
The interaction of H-Ala-D-Ala-Ala-OH with a DD-carboxypeptidase or a DD-transpeptidase follows a well-established two-step mechanism:
-
Acylation: The enzyme's active site serine attacks the carbonyl group of the peptide bond between the two D-alanine residues. This results in the formation of a covalent acyl-enzyme intermediate and the release of the terminal D-alanine.
-
Deacylation: In a DD-carboxypeptidase reaction, the acyl-enzyme intermediate is hydrolyzed by a water molecule, releasing the dipeptide H-Ala-D-Ala-OH and regenerating the free enzyme. In a transpeptidation reaction, the acyl-enzyme intermediate is attacked by a suitable amino acceptor, leading to the formation of a new peptide bond.
The following diagram illustrates the DD-carboxypeptidase reaction:
Caption: Workflow for the HPLC-based DD-carboxypeptidase assay.
Protocol 2: Coupled Enzyme Assay for D-Alanine Release
This continuous spectrophotometric assay is suitable for high-throughput screening. It measures the release of D-alanine, the product of the DD-carboxypeptidase or DD-transpeptidase reaction. [5] Principle: The released D-alanine is oxidized by D-amino acid oxidase (DAAO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal. [5] Materials:
-
Purified DD-carboxypeptidase or DD-transpeptidase
-
H-Ala-D-Ala-Ala-OH substrate stock solution
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red) or fluorogenic substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Master Mix: In a single tube, prepare a master mix containing the reaction buffer, DAAO, HRP, and the chromogenic/fluorogenic substrate.
-
Add Substrate: Aliquot the master mix into the wells of a 96-well plate. Add varying concentrations of the H-Ala-D-Ala-Ala-OH substrate to the wells.
-
Initiate Reaction: Start the reaction by adding the purified enzyme to each well.
-
Monitor Signal: Immediately place the microplate in a plate reader and monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the rate of change in absorbance/fluorescence for each substrate concentration.
-
Convert the rates to the rate of D-alanine production using a standard curve generated with known concentrations of D-alanine.
-
Determine the kinetic parameters as described in Protocol 1.
-
Coupled Enzyme Assay Workflow:
Caption: Principle of the coupled enzyme assay for D-alanine detection.
Data Presentation: Representative Kinetic Parameters
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| E. coli PBP 5 | Nα,Nε-diacetyl-Lys-D-Ala-D-Ala | >1 | - | ~80 [7] |
| E. coli AmpH | Nα,Nε-diacetyl-Lys-D-Ala-D-Ala | - | - | Low activity |
| E. coli AmpH | Disaccharide pentapeptide (M5) | 0.225 | 0.01 | 44.4 |
Note: The kcat value for PBP 5 with Nα,Nε-diacetyl-Lys-D-Ala-D-Ala is not explicitly stated in the provided search results, but the kcat/Km is given. The data for AmpH with M5 is included for comparison with a more natural substrate. [4]
Conclusion and Future Perspectives
The tripeptide H-Ala-D-Ala-Ala-OH is a valuable and accessible tool for researchers in the fields of microbiology, biochemistry, and drug discovery. Its ability to act as a substrate for key peptidoglycan modifying enzymes allows for the detailed characterization of their catalytic activity and the screening of potential inhibitors. The protocols outlined in this guide provide a solid foundation for initiating such studies.
Future investigations could explore the synthesis and application of modified versions of this tripeptide, for instance, by incorporating fluorophores or chromophores to enable more direct and sensitive detection methods. Such advancements will undoubtedly continue to illuminate the intricate processes of bacterial cell wall biosynthesis and aid in the development of novel antibacterial therapies.
References
-
penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]
-
Blanchard, J. S. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 187-194. [Link]
-
Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). PubMed. [Link]
-
Mutational Analysis of the Substrate Specificity of Escherichia Coli Penicillin Binding Protein 4. PubMed. [Link]
-
Substrate Specificity of Low-Molecular Mass Bacterial dd -Peptidases. ResearchGate. [Link]
-
penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]
-
AmpH, a Bifunctional dd-Endopeptidase and dd-Carboxypeptidase of Escherichia coli. PMC. [Link]
-
Investigation of the Mechanism of the Cell Wall DD-Carboxypeptidase Reaction of Penicillin-Binding Protein 5 of Escherichia coli by Quantum Mechanics/Molecular Mechanics Calculations. PMC. [Link]
-
Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. Science Alert. [Link]
-
H-Ala-OH, L-Alanine, CAS 56-41-7. Aapptec Peptides. [Link]
-
Kinetic parameters (means±SD) of the enzymes with pentapeptides (a) and penicillin (b) (a). [Link]
-
A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in E. coli. PMC. [Link]
-
DD-Transpeptidase. Wikipedia. [Link]
-
Kinetic analysis of the carboxypeptidase A hydrolysis of oligopeptides by reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
Enzymatic determination of D-alanine with L-alanine dehydrogenase and alanine racemase. [Link]
-
Streptomyces K15 active-site serine DD-transpeptidase: specificity profile for peptide, thiol ester and ester carbonyl donors and pathways of the transfer reactions. PMC. [Link]
-
Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase. NIH. [Link]
-
Kinetic Features of L,D-Transpeptidase Inactivation Critical for β-Lactam Antibacterial Activity. PMC. [Link]
-
Bacterial D-Ala-D-Ala ligase assay kits. ProFoldin. [Link]
-
Cleavage of a COOH-terminal hydrophobic region from D-alanine carboxypeptidase, a penicillin-sensitive bacterial membrane enzyme. Characterization of active, water-soluble fragments.. Semantic Scholar. [Link]
-
d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. PMC. [Link]
-
A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PMC. [Link]
-
PBP Isolation and DD-Carboxypeptidase Assay. Springer Nature Experiments. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DD-Transpeptidase - Wikipedia [en.wikipedia.org]
- 4. AmpH, a Bifunctional dd-Endopeptidase and dd-Carboxypeptidase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanism of the Cell Wall DD-Carboxypeptidase Reaction of Penicillin-Binding Protein 5 of Escherichia coli by Quantum Mechanics/Molecular Mechanics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H-Ala-D-Ala-Ala-OH Solubility Guide
Welcome to the technical support guide for H-Ala-D-Ala-Ala-OH. This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this tripeptide during assay development. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure accurate and reproducible experimental outcomes.
Understanding the Challenge: The Physicochemical Nature of H-Ala-D-Ala-Ala-OH
H-Ala-D-Ala-Ala-OH is a tripeptide composed of alanine residues. Its structure includes a free amino (N-terminus) and a free carboxyl (C-terminus) group, making it a zwitterionic molecule at neutral pH. The alanine side chains are small and hydrophobic (nonpolar). The solubility of such peptides is lowest at their isoelectric point (pI) , the pH at which the net charge of the molecule is zero, leading to increased intermolecular aggregation and precipitation[1].
To effectively solubilize this peptide, the primary strategy is to adjust the pH of the solvent away from its pI, thereby imparting a net positive or negative charge to the molecule and enhancing its interaction with aqueous solvents[2].
Estimating the Isoelectric Point (pI) of H-Ala-D-Ala-Ala-OH: The pI can be estimated by averaging the pKa values of the terminal ionizable groups.
Since there are no acidic or basic side chains, the pI is the average of these two values: pI ≈ (2.3 + 9.7) / 2 = 6.0 [5][6]
At a physiological pH of ~7.4, the peptide will have a slight net negative charge, but its proximity to the pI can still result in poor solubility in neutral buffers like PBS.
Frequently Asked Questions (FAQs)
Q1: My H-Ala-D-Ala-Ala-OH will not dissolve in pure water or PBS (pH 7.4). Why is this happening?
A1: This is a common issue and is directly related to the peptide's isoelectric point (pI), which is estimated to be around 6.0. At a neutral pH of 7.0-7.4, the peptide has a minimal net charge, which reduces its affinity for water and promotes aggregation[1]. Peptides are generally least soluble at or near their pI.
Q2: What is the very first step I should take to solubilize my peptide?
A2: Always begin by attempting to dissolve a small test amount of the lyophilized powder, not your entire stock[7]. Start with deionized, sterile water. If that fails, the most reliable first step is pH adjustment. Since the peptide is neutral and lacks strongly acidic or basic side chains, slight shifts in pH can significantly improve solubility. Try adding a small amount of dilute acid or base as detailed in the protocols below.
Q3: Is it better to use an acidic or basic solution to dissolve H-Ala-D-Ala-Ala-OH?
A3: Both can be effective.
-
Acidic Conditions (pH < pI): Adding a dilute acid (e.g., 10% acetic acid or 0.1% trifluoroacetic acid - TFA) will protonate the C-terminal carboxyl group (COO- to COOH). This gives the peptide a net positive charge (from the NH3+ at the N-terminus), enhancing its solubility in water[7].
-
Basic Conditions (pH > pI): Adding a dilute base (e.g., 0.1 M ammonium bicarbonate or dilute ammonium hydroxide) will deprotonate the N-terminal amino group (NH3+ to NH2). This imparts a net negative charge (from the COO- at the C-terminus), which also improves solubility[8][9].
The choice often depends on the pH compatibility of your downstream assay.
Q4: Can I use organic solvents like DMSO? What are the limits for biological assays?
A4: Yes, for hydrophobic or neutral peptides, dissolving in a minimal amount of an organic co-solvent like dimethyl sulfoxide (DMSO) followed by dilution with your aqueous buffer is a standard procedure[10]. However, be cautious. DMSO is not inert and can impact experimental results.
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, with many studies showing toxicity or cellular changes at concentrations as low as 0.1%[11][12]. A recent study demonstrated that even 0.5% DMSO can cause significant cell death after 24 hours[13].
-
Assay Interference: DMSO can also interfere with certain assays, such as Surface Plasmon Resonance (SPR), or even bind to and unfold target proteins[14]. Always run a solvent-only control in your experiments.
Q5: My peptide dissolved initially but crashed out of solution after I added my aqueous buffer. What should I do?
A5: This indicates you have exceeded the peptide's solubility limit in the final buffer composition[15].
-
Solution 1: Reduce Final Concentration. Your target concentration may be too high for the final buffer conditions.
-
Solution 2: Slow Dilution. Add the aqueous buffer to your concentrated peptide stock very slowly while vortexing or stirring. This prevents localized high concentrations that can trigger precipitation[15].
-
Solution 3: Re-dissolve and Adjust. Lyophilize the precipitated peptide to remove the solvent, and then attempt to re-dissolve it using a different method, such as starting with a different pH or a slightly higher percentage of co-solvent (while respecting assay limits).
Q6: Are there any physical methods to help dissolution?
A6: Yes. Gentle sonication in a water bath or brief, gentle warming (e.g., to 30-40°C) can help break up aggregates and increase the rate of dissolution[2][10]. Always centrifuge your final solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particulates before use[15].
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to efficiently find the optimal solubilization conditions for H-Ala-D-Ala-Ala-OH.
Caption: Decision workflow for solubilizing H-Ala-D-Ala-Ala-OH.
Experimental Protocols
General Handling: Before opening, centrifuge the vial briefly to pellet the lyophilized powder[7]. Allow the peptide to warm to room temperature before adding any solvent[10].
Protocol 1: Solubilization by Acidification
This protocol aims to give the peptide a net positive charge.
-
Preparation: Add the appropriate volume of sterile, deionized water to your peptide vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Initial Dissolution Attempt: Vortex the vial gently for 30-60 seconds. If the solution is not clear, proceed to the next step.
-
Acidification: While vortexing, add 10% aqueous acetic acid dropwise. Add just enough to make the solution clear. Avoid adding excess acid.
-
Final Check: Once the peptide is dissolved, check the pH of the solution. If required for your assay, you may need to adjust it back towards neutral with a dilute base, but be aware the peptide may precipitate again if you get too close to the pI.
-
Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble matter. Transfer the supernatant to a new, sterile tube.
Protocol 2: Solubilization by Basification
This protocol aims to give the peptide a net negative charge.
-
Preparation: Add the appropriate volume of sterile, deionized water to your peptide vial.
-
Initial Dissolution Attempt: Vortex the vial gently. If the solution remains cloudy or contains particulates, proceed.
-
Basification: While vortexing, add a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, drop by drop until the peptide fully dissolves[9].
-
Final Check & Clarification: As with the acidification protocol, check the final pH and centrifuge to remove any particulates before use.
Protocol 3: Solubilization Using an Organic Co-Solvent
This is the preferred method for highly hydrophobic or neutral peptides that resist pH adjustment.
-
Initial Dissolution: Add a minimal volume of pure DMSO to the lyophilized peptide. For example, for 1 mg of peptide, start with 10-20 µL of DMSO. Vortex until the peptide is completely dissolved[10].
-
Slow Dilution: Add your desired aqueous buffer (e.g., PBS or Tris buffer) to the DMSO stock solution very slowly, ideally dropwise, while continuously vortexing the tube[15].
-
Monitor for Precipitation: Watch the solution carefully. If it becomes cloudy, you have likely exceeded the peptide's solubility limit at that concentration.
-
Final Concentration: Ensure the final percentage of DMSO in your working solution is compatible with your assay (typically <0.5%)[11].
-
Clarification: Centrifuge the final solution to remove any micro-precipitates before use.
Data Summary: Solvent & Additive Compatibility
| Solvent/Method | Mechanism of Action | Pros | Cons & Assay Compatibility |
| Deionized Water | Universal solvent. | Simplest starting point; minimal assay interference. | Often ineffective for peptides near their pI. |
| PBS (pH 7.4) | Buffered aqueous solution. | Physiologically relevant pH. | Poor choice for this peptide due to proximity to its pI (~6.0). |
| Dilute Acetic Acid | Lowers pH below pI, creating a net positive charge. | Highly effective; volatile and can be removed by lyophilization. | Low pH can denature proteins or be incompatible with cell-based assays. |
| Dilute NH₄HCO₃ | Raises pH above pI, creating a net negative charge. | Effective; volatile buffer that can be lyophilized away. | High pH can cause peptide degradation or interfere with assays. |
| DMSO | Organic co-solvent disrupts hydrophobic interactions. | Excellent for dissolving nonpolar peptides. | Can be toxic to cells (>0.5%); may interfere with enzyme kinetics, NMR, or SPR assays[11][14][16]. |
| Sonication/Warming | Physical energy disrupts peptide aggregates. | Aids dissolution without chemical additives. | Can cause sample heating and potentially degrade sensitive peptides[2]. |
References
-
Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. Retrieved from [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. Retrieved from [Link]
-
How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Maastricht University. Retrieved from [Link]
-
H-D-Ala-Ala-Ala-OH. (n.d.). PubChem. Retrieved from [Link]
-
Qi, W., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. Retrieved from [Link]
-
Qi, W., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
Table of pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]
-
Complete MCAT Amino Acids Proteins Guide. (n.d.). Jack Westin. Retrieved from [Link]
-
Calculating Isoelectric Point of Proteins (Example). (2015). AK Lectures. Retrieved from [Link]
-
Thurlkill, R. L., et al. (2006). A summary of the measured pK values of the ionizable groups in folded proteins. Protein Science, 15(5), 1225-1228. Retrieved from [Link]
-
pKa and Electrical Properties of Amino Acids. (n.d.). OrgoSolver. Retrieved from [Link]
-
Amino Acids. (n.d.). The University of Arizona. Retrieved from [Link]
-
How to Calculate Peptide Charge and Isoelectric Point MCAT Trick. (2016). Leah4sci MCAT Prep. Retrieved from [Link]
-
Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). (2026). Oreate AI Blog. Retrieved from [Link]
-
How to Determine Isoelectric Point (pI) of Peptides. (2021). Food Science Toolbox. Retrieved from [Link]
-
Calculate the isoelectric point (pI) for Alanine. (n.d.). Gauth. Retrieved from [Link]
-
Isoelectric Points of Amino Acids (And How To Calculate Them). (2023). Master Organic Chemistry. Retrieved from [Link]
-
D-Ala-Ala-OH·HCl. (n.d.). Chem-Impex International. Retrieved from [Link]
-
Ala-D-Ala-OH. (n.d.). Chem-Impex International. Retrieved from [Link]
-
D-Alanine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acids [vanderbilt.edu]
- 5. Solved: Marks Q4. Calculate the isoelectric point (pI) for Alanine. pKa’s: 2.3; 9.9. 3 Marks [Chemistry] [gauthmath.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. biocat.com [biocat.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. jpt.com [jpt.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the persistent challenge of racemization during peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity of synthetic peptides. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process where a chiral amino acid loses its stereochemical purity, converting from a single enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] This results in the formation of undesirable diastereomeric peptides, which can be challenging to separate from the target peptide and may significantly alter its biological properties.[1]
Q2: Why is preventing racemization so critical?
A: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. Even minor levels of diastereomeric impurities arising from racemization can drastically reduce a peptide's therapeutic efficacy or lead to unforeseen off-target effects.[1]
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard synthesis conditions. These include:
-
Histidine (His): The imidazole side chain can act as a catalyst for racemization.[1][2]
-
Cysteine (Cys): The thiol group in the side chain can facilitate racemization.[1][2]
-
Serine (Ser) [1]
-
Phenylalanine (Phe) [1]
Q4: What are the primary mechanisms of racemization during peptide synthesis?
A: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation at the alpha-carbon, which leads to a loss of stereochemical integrity.[1]
-
Direct Enolization: This involves the direct abstraction of a proton from the alpha-carbon of the activated amino acid, forming an enolate intermediate which can then be reprotonated to yield a mixture of enantiomers.[3]
Below is a diagram illustrating these two primary mechanisms.
Caption: Primary mechanisms of racemization during peptide synthesis.
Troubleshooting Guide
Issue 1: Significant Racemization Detected in the Final Peptide Product
This is a frequent issue that can often be traced back to the coupling step. Here is a systematic approach to troubleshoot and mitigate this problem.
Step 1: Scrutinize Your Coupling Reagent and Additives
The choice of coupling reagent is a critical determinant in the level of racemization.
-
Carbodiimides (e.g., DCC, DIC): While effective, these reagents can induce significant racemization if used without additives.[1][4] The O-acylisourea intermediate formed is highly reactive and prone to oxazolone formation.[5]
-
Onium Salts (Uronium/Aminium and Phosphonium, e.g., HBTU, HATU, PyBOP): These are generally efficient but can still cause racemization, particularly with sensitive amino acids.[1][6] Pre-activation in the presence of a base can increase this risk.[6]
Solutions & Field Insights:
-
Incorporate Additives: It is standard practice to use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) with carbodiimide coupling reagents.[1][4] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[1] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[3][4]
-
Select a Milder Coupling Reagent: For couplings known to be problematic, consider using a reagent with a lower potential for racemization.
| Coupling Reagent Combination | Relative Racemization Potential | Key Considerations |
| DIC/HOBt | Moderate | A classic combination; cost-effective.[7] |
| DIC/HOAt | Low | HOAt is more acidic and a better scavenger.[3] |
| DIC/Oxyma Pure | Very Low | Oxyma is a non-explosive and highly effective alternative to HOAt.[4] |
| HBTU/HATU | Low to Moderate | Fast and efficient, but require a base which can increase racemization risk.[8] |
| HCTU | Very Low | Often surpasses HBTU in efficiency with minimal racemization.[9] |
| COMU | Very Low | Excellent performance with only 1 equivalent of base, reducing racemization risk.[10] |
Step 2: Evaluate the Base Used in the Coupling Reaction
The choice and concentration of the base can significantly influence the extent of racemization. Strong, non-sterically hindered bases can accelerate the rate of racemization.[1]
Solutions & Field Insights:
-
Use a Weaker or More Sterically Hindered Base: Consider replacing commonly used N,N-diisopropylethylamine (DIPEA) with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][3]
-
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Excess base will increase the risk of racemization.
| Base | pKa | Steric Hindrance | Racemization Tendency |
| Triethylamine (TEA) | ~10.75 | Low | High |
| DIPEA | ~10.1 | Moderate | Moderate[3] |
| N-Methylmorpholine (NMM) | ~7.38 | Moderate | Low[3] |
| 2,4,6-Collidine | ~7.43 | High | Very Low[3] |
Step 3: Control the Reaction Temperature
Higher temperatures can accelerate the rate of racemization.[1] While microwave-assisted peptide synthesis can be efficient, elevated temperatures can lead to significant racemization of sensitive amino acids like His and Cys.[11][12]
Solutions & Field Insights:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C), especially for amino acids prone to racemization.[1][13]
-
Targeted Temperature Control: For microwave synthesis, consider coupling sensitive residues like His and Cys at a lower temperature (e.g., 50°C) or even conventionally at room temperature, while the rest of the peptide is synthesized at a higher temperature.[14]
Step 4: Assess the Solvent System
The polarity of the solvent can influence the rate of racemization.
Solutions & Field Insights:
-
Use Less Polar Solvents: Where feasible, using less polar solvents may help reduce racemization.[1] However, solvent choice is often dictated by the solubility of reagents and the swelling of the solid support.[1] N-Butylpyrrolidinone (NBP) has been shown to result in lower or equal racemization compared to DMF for susceptible amino acids.[15]
Issue 2: Racemization is Localized to a Specific, Problematic Amino Acid
When racemization is confined to a known problematic residue, targeted strategies are necessary.
For Histidine (His):
-
Side-Chain Protection: The imidazole side chain of histidine can catalyze racemization. Proper side-chain protection is crucial. In Fmoc chemistry, the Boc and Trt protecting groups are commonly used, with Boc generally offering better suppression of racemization.[6]
-
Coupling Reagent Selection: Carbodiimide-mediated couplings with additives are often preferred for histidine.[6]
For Cysteine (Cys):
-
Protecting Group: Using a sterically bulky protecting group like trityl (Trt) can help minimize racemization.[2]
-
Base-Free Conditions: Racemization of Cys is more pronounced under basic conditions.[16] Using a base-free coupling method, such as DIC with HOBt or Oxyma Pure, is highly recommended for coupling Fmoc-Cys(Trt)-OH.[4]
-
Copper(II) Chloride Additive: The addition of CuCl₂ has been shown to suppress racemization during the coupling of cysteine residues.[2]
Experimental Protocols
Protocol 1: Standard Low-Racemization Peptide Coupling in SPPS
This protocol provides a general procedure for a coupling cycle designed to minimize racemization.
Caption: Standard low-racemization SPPS coupling workflow.
Methodology:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).[1]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected amino acid in DMF.
-
Add 3-5 equivalents of Oxyma Pure.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.[1]
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sensitive amino acids, perform the coupling at 0°C.[1]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[1]
-
Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.[1]
Protocol 2: Chiral Analysis of Peptide Hydrolysate by HPLC
This protocol outlines the steps to quantify the extent of racemization in your final peptide product.
-
Peptide Hydrolysis:
-
Completely hydrolyze the peptide to its constituent amino acids using 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in a suitable buffer.[1]
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an appropriate mobile phase.
-
Quantify the percentage of D-isomer for each amino acid by integrating the peak areas.[1]
-
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved February 10, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 10, 2026, from [Link]
- . (2025). BenchChem.
- Gaus, H. J., & Bayer, E. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 70(15), 2303-2311.
-
Gaus, H. J., & Bayer, E. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(15), 2303-2311. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 10, 2026, from [Link]
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-42. [Link]
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed, 24(1), 1-12.
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved February 10, 2026, from [Link]
-
The Advancements in Peptide Synthesis: A Look at Modern Coupling Reagents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 10, 2026, from [Link]
-
Jad, Y. E., et al. (2022). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI, 27(11), 3467. [Link]
-
Jadhav, P. D., et al. (2021). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
- Souza, D. E., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature.
- Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Peptide Racemization. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Isom, D. G., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. [Link]
-
Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021, April 19). RSC Publishing. [Link]
- Investigation of Parameters that Affect Resin Swelling in Green Solvents. (2020, April 3).
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
-
Solid-Phase Peptide Synthesis: An Introduction. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]
- McMurray, J. S., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
-
Jadhav, P. D., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
Technical Support Center: Solving H-Ala-D-Ala-Ala-OH Aggregation Issues
Introduction
Welcome to the technical support guide for H-Ala-D-Ala-Ala-OH. This tripeptide, composed of both L- and D-amino acids, is a valuable tool in various research applications. However, its hydrophobic nature, stemming from the alanine residues, presents a significant experimental challenge: a high propensity for aggregation in aqueous solutions.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to mitigate and manage these aggregation issues effectively. By understanding the underlying physicochemical principles, you can ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my H-Ala-D-Ala-Ala-OH peptide is aggregating?
A1: Visual inspection is the first step. Signs of aggregation include:
-
Turbidity or Cloudiness: The solution appears hazy or milky.
-
Precipitation: Visible particles settle at the bottom of the tube or vial.
-
Gel Formation: The solution becomes viscous or forms a semi-solid gel.
For less obvious aggregation, you might observe inconsistent results in your assays, such as poor reproducibility in bioassays or shifting peaks and poor peak shape in HPLC analysis. For quantitative confirmation, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of larger oligomeric species.[3][4]
Q2: Why is this specific peptide prone to aggregation?
A2: The primary driver is the amino acid composition. Alanine has a nonpolar, hydrophobic methyl side chain.[1] A peptide composed entirely of alanine residues, like H-Ala-D-Ala-Ala-OH, is inherently hydrophobic and has limited solubility in aqueous solutions.[1][5] These hydrophobic peptides tend to self-associate to minimize their contact with water, leading to the formation of aggregates.[2] This process is often maximal when the pH of the solution is close to the peptide's isoelectric point (pI), where the net charge on the peptide is zero, minimizing electrostatic repulsion between molecules.[2][6]
Q3: Can residual Trifluoroacetic Acid (TFA) from synthesis affect aggregation?
A3: Yes, absolutely. Peptides are often purified by HPLC using TFA and are supplied as TFA salts.[7] Residual TFA can form strong ion pairs with the peptide's N-terminal amino group, which can influence its physicochemical properties, including solubility and aggregation propensity.[2][8][9] For sensitive applications, especially cell-based assays where TFA can be cytotoxic, it is often recommended to perform a salt exchange to an acetate or hydrochloride form.[7][10]
Q4: At what concentration should I prepare my stock solution to avoid aggregation?
A4: It is always best to start by preparing a high-concentration stock solution in a suitable organic solvent and then diluting it into your aqueous experimental buffer.[1][11] For H-Ala-D-Ala-Ala-OH, preparing a stock of 1-10 mg/mL in 100% DMSO is a reliable starting point.[5][11] Avoid preparing stock solutions directly in aqueous buffers if possible. Always perform a small-scale solubility test before dissolving your entire sample.[12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving aggregation issues encountered during various experimental stages.
Issue 1: Lyophilized Peptide Fails to Dissolve in Aqueous Buffer
If you observe insolubility when trying to dissolve the peptide directly in your working buffer, this indicates that the peptide's hydrophobicity is too high for the chosen aqueous environment.
Causality and Mechanism
H-Ala-D-Ala-Ala-OH is a neutral, hydrophobic peptide.[1][11] To calculate its net charge at neutral pH, we assign a value of +1 to the N-terminal amine and -1 to the C-terminal carboxyl group. The alanine side chains are uncharged. The net charge is therefore zero (+1 - 1 = 0). Peptides with a net charge of zero are least soluble at their isoelectric point (pI) and often require an organic solvent for initial solubilization.[2][12]
Troubleshooting Workflow
Caption: Fig 1. Workflow for dissolving hydrophobic peptides.
Detailed Protocol: Solubilization using an Organic Co-Solvent
-
Weigh Peptide: Carefully weigh a small amount of the lyophilized H-Ala-D-Ala-Ala-OH powder.
-
Add Organic Solvent: Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the peptide to create a concentrated stock solution (e.g., 10 mg/mL).[1][11] Vortex or sonicate briefly if necessary.
-
Dilute into Aqueous Buffer: While gently vortexing your desired aqueous buffer, add the peptide/DMSO stock solution dropwise until you reach the final desired concentration.[11]
-
Observe: Watch for any signs of precipitation or cloudiness. If the solution becomes turbid, you have exceeded the peptide's solubility limit in that specific buffer composition.[11][13]
-
Final Check: Before use, always centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[5][13]
Issue 2: Peptide Solution Becomes Cloudy or Precipitates Over Time
This indicates time-dependent aggregation, where soluble monomers or small oligomers slowly self-assemble into larger, insoluble aggregates.
Causality and Mechanism
Aggregation is often a nucleation-dependent process.[14] Soluble peptide molecules can form small, unstable nuclei. Once a stable nucleus is formed, it acts as a seed, triggering rapid growth into larger aggregates, often forming β-sheet-rich structures known as amyloid fibrils.[2] Environmental factors like temperature, pH, and agitation can accelerate this process.[15]
Troubleshooting Strategies
| Strategy | Mechanism of Action | Recommended Parameters |
| pH Adjustment | Increase the net charge on the peptide by moving the pH away from its isoelectric point (pI). This enhances electrostatic repulsion, hindering self-association.[2][16] | For a neutral peptide, try adjusting the buffer pH to <5 or >8. |
| Add Excipients | Arginine: Can suppress aggregation by interacting with hydrophobic regions and screening charges.[15][17] Sugars (Trehalose/Sucrose): Stabilize the native, soluble conformation of the peptide.[15] | 50-100 mM L-Arginine.[18] 5-10% (w/v) Trehalose. |
| Reduce Temperature | Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[15][19] Perform experiments on ice when possible. | Store aliquots at -80°C for long-term stability.[19] |
| Filtration | Use a 0.22 µm filter to remove pre-existing nuclei or "seeds" that can trigger rapid aggregation.[14] | Filter the high-concentration stock solution before making final dilutions. |
Visualizing the Effect of pH on Aggregation
Caption: Fig 2. pH adjustment to prevent aggregation.
Key Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. ThT dye exhibits a significant increase in fluorescence upon binding to these structures.[14][20]
Materials:
-
H-Ala-D-Ala-Ala-OH peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capability (Excitation ~440-450 nm, Emission ~480-490 nm)[21][22]
Method:
-
Prepare the peptide solution at the desired concentration in the assay buffer. Include any anti-aggregation agents (e.g., arginine) you wish to test.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Include controls: Buffer + ThT only (blank), and a known aggregating peptide if available (positive control).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader, typically at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet aggregates.[23]
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. It is a highly sensitive method for detecting the formation of oligomers and larger aggregates long before they are visible as turbidity or precipitate.[3][4][24]
Materials:
-
Peptide solution
-
DLS instrument (e.g., Zetasizer)
-
Low-volume cuvette
Method:
-
Prepare the peptide sample as you would for your experiment. Ensure the solution is free of dust and bubbles by centrifuging and careful handling.
-
Transfer the sample to the appropriate cuvette for the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity).
-
Acquire data. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[3]
-
Analyze the results. The software will generate a size distribution profile. A monomodal peak at a small hydrodynamic radius (Rh) indicates a homogenous, non-aggregated sample. The appearance of larger peaks indicates the presence of oligomers or aggregates.[25] This technique can provide valuable data on the oligomerization state of the peptide in different formulations.[26]
References
-
Guidelines for Peptide Dissolving. (n.d.). BIOBBA. Retrieved February 10, 2026, from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 10, 2026, from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 10, 2026, from [Link]
-
Peptide Solubilization. (n.d.). JPT. Retrieved February 10, 2026, from [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Peps4LS. Retrieved February 10, 2026, from [Link]
-
The Impact of pH on Peptide Behavior: A Closer Look. (2026, January 15). Oreate AI Blog. Retrieved February 10, 2026, from [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). International Journal of Molecular Sciences. Retrieved February 10, 2026, from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. Retrieved February 10, 2026, from [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021, August 25). APC. Retrieved February 10, 2026, from [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Retrieved February 10, 2026, from [Link]
-
Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. (n.d.). CD Formulation. Retrieved February 10, 2026, from [Link]
-
Elucidating the aggregation rules for short peptides. (2024, September 3). Drug Target Review. Retrieved February 10, 2026, from [Link]
-
H-D-Ala-Ala-Ala-OH. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
The Impact of Trifluoroacetic Acid on Peptide Cocrystallization. (2018). Crystal Growth & Design. Retrieved February 10, 2026, from [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. (2015). RSC Advances. Retrieved February 10, 2026, from [Link]
-
Aggregation Rules of Short Peptides. (2024). JACS Au. Retrieved February 10, 2026, from [Link]
-
Thioflavin T a Reporter of Microviscosity in Protein Aggregation Process. (2024). The Journal of Physical Chemistry Letters. Retrieved February 10, 2026, from [Link]
-
Aggregation Rules of Short Peptides. (2024). Journal of the American Chemical Society Au. Retrieved February 10, 2026, from [Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008). Google Patents.
-
Influence of pH and sequence in peptide aggregation via molecular simulation. (2015). The Journal of Chemical Physics. Retrieved February 10, 2026, from [Link]
-
Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex. (2014). Protein Science. Retrieved February 10, 2026, from [Link]
-
Light Scattering Solutions for Protein Characterization. (n.d.). Wyatt Technology. Retrieved February 10, 2026, from [Link]
-
Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013, June 7). Biocompare. Retrieved February 10, 2026, from [Link]
-
does residual TFA (from synthetic peptides) actually matter? (2024, October 9). Reddit. Retrieved February 10, 2026, from [Link]
-
Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR. (2023). Pharmaceutical Research. Retrieved February 10, 2026, from [Link]
-
Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). (2026, January 7). Oreate AI Blog. Retrieved February 10, 2026, from [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023, January 19). Medium. Retrieved February 10, 2026, from [Link]
-
Aggregation by DLS. (n.d.). Novatia. Retrieved February 10, 2026, from [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2019). Biophysical Reviews. Retrieved February 10, 2026, from [Link]
-
TFA Removal From Peptides. (n.d.). Omizzur. Retrieved February 10, 2026, from [Link]
-
Thioflavin T Binding To Amyloids Assay. (2022, June 3). YouTube. Retrieved February 10, 2026, from [Link]
-
Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. (2015). Journal of Biological Chemistry. Retrieved February 10, 2026, from [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2019, February 11). Reddit. Retrieved February 10, 2026, from [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. medium.com [medium.com]
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- 6. Making sure you're not a bot! [opus4.kobv.de]
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- 11. lifetein.com [lifetein.com]
- 12. genscript.com [genscript.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Impact of pH on Peptide Behavior: A Closer Look - Oreate AI Blog [oreateai.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
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- 20. tandfonline.com [tandfonline.com]
- 21. youtube.com [youtube.com]
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- 23. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 24. Protein Aggregation Analysis [intertek.com]
- 25. enovatia.com [enovatia.com]
- 26. Direct Assessment of Oligomerization of Chemically Modified Peptides and Proteins in Formulations using DLS and DOSY-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Laboratory Synthesis of H-Ala-D-Ala-Ala-OH
Welcome to the technical support center for the synthesis of the tripeptide H-Ala-D-Ala-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up the laboratory synthesis of this important peptide. We will explore the critical aspects of the synthesis, from strategic planning to detailed protocols and troubleshooting, ensuring a scientifically sound and efficient scale-up process.
Strategic Overview: Synthesis Approach for H-Ala-D-Ala-Ala-OH
The synthesis of H-Ala-D-Ala-Ala-OH, a tripeptide incorporating a D-amino acid, requires a robust and scalable method to ensure high purity and yield.[1][2] Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is the preferred method for its speed, efficiency, and ease of automation.[1][3] This strategy involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.[4][5]
The core principle of the Fmoc/tBu strategy lies in its orthogonality. The temporary N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, removed by a mild base like piperidine, while the permanent side-chain protecting groups (in this case, none are needed for Alanine) and the resin linkage are acid-labile, cleaved only at the final step with a strong acid like trifluoroacetic acid (TFA).[][7][8]
Workflow Overview
The synthesis follows a cyclical process of deprotection and coupling, repeated for each amino acid in the sequence, followed by a final cleavage and purification step.
Caption: General workflow for the solid-phase synthesis of H-Ala-D-Ala-Ala-OH.
Detailed Experimental Protocol for Scale-Up (1 mmol)
This protocol details the manual synthesis of H-Ala-D-Ala-Ala-OH on a 1 mmol scale using Fmoc-Ala-Wang resin.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-Ala-Wang resin (0.5 mmol/g) | Peptide Synthesis | Major Supplier |
| Fmoc-D-Ala-OH | Peptide Synthesis | Major Supplier |
| Fmoc-Ala-OH | Peptide Synthesis | Major Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Major Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Supplier |
| Piperidine | Reagent Grade | Major Supplier |
| HBTU | Peptide Synthesis | Major Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Major Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Major Supplier |
| D-I Water | HPLC Grade | In-house |
| Diethyl ether | ACS Grade, cold | Major Supplier |
Step-by-Step Synthesis
Resin Preparation (Day 1)
-
Swelling: Place 2.0 g of Fmoc-Ala-Wang resin (1.0 mmol) in a solid-phase synthesis vessel. Add 20 mL of DMF and swell the resin for 1 hour with gentle agitation.[9]
-
Solvent Exchange: Drain the DMF and wash the resin with DCM (3 x 20 mL) and then DMF (3 x 20 mL).
Synthesis Cycle 1: Coupling of Fmoc-D-Ala-OH (Day 1)
-
Fmoc Deprotection: Add 20 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20 mL portion of 20% piperidine in DMF for 15 minutes.[10]
-
Washing: Wash the resin thoroughly with DMF (5 x 20 mL) and DCM (3 x 20 mL) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test results in a deep blue color).[11]
-
Coupling:
-
In a separate flask, dissolve Fmoc-D-Ala-OH (1.25 g, 4.0 mmol, 4 eq) and HBTU (1.51 g, 3.9 mmol, 3.9 eq) in 15 mL of DMF.[3]
-
Add DIPEA (1.39 mL, 8.0 mmol, 8 eq) to the activation solution and mix for 1 minute.[3]
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in yellow/colorless beads). If the test is positive, repeat the coupling step.
Synthesis Cycle 2: Coupling of Fmoc-Ala-OH (Day 2)
-
Fmoc Deprotection: Repeat step 1 from Synthesis Cycle 1.
-
Washing: Repeat step 2 from Synthesis Cycle 1.
-
Kaiser Test: Repeat step 3 from Synthesis Cycle 1.
-
Coupling:
-
In a separate flask, dissolve Fmoc-Ala-OH (1.25 g, 4.0 mmol, 4 eq) and HBTU (1.51 g, 3.9 mmol, 3.9 eq) in 15 mL of DMF.[3]
-
Add DIPEA (1.39 mL, 8.0 mmol, 8 eq) to the activation solution and mix for 1 minute.[3]
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
-
Washing: Repeat step 5 from Synthesis Cycle 1.
-
Kaiser Test: Repeat step 6 from Synthesis Cycle 1.
Final Deprotection and Cleavage (Day 3)
-
Final Fmoc Deprotection: Repeat step 1 from Synthesis Cycle 1.
-
Washing and Drying: Wash the resin with DMF (5 x 20 mL), DCM (5 x 20 mL), and finally with methanol (3 x 20 mL). Dry the resin under high vacuum for at least 4 hours.
-
Cleavage:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% D-I Water. (Caution: Work in a fume hood and wear appropriate PPE).
-
Add 20 mL of the cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation:
-
Slowly add the TFA filtrate to 200 mL of cold diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Centrifuge the mixture to pellet the peptide. Decant the ether.[12]
-
Wash the peptide pellet with cold diethyl ether (2 x 50 mL).
-
Dry the crude peptide under vacuum to obtain a white powder.
-
Purification (Day 4)
-
Dissolution: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water containing 0.1% TFA.
-
RP-HPLC: Purify the peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[4][13][14]
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final H-Ala-D-Ala-Ala-OH as a white, fluffy powder.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis of H-Ala-D-Ala-Ala-OH.
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final yield of crude peptide is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yield can stem from several factors. A systematic approach is key to identifying the root cause.[11]
-
Incomplete Coupling: This is a common culprit.
-
How to Investigate: Always perform a Kaiser test after each coupling step. A positive (blue) result indicates incomplete reaction.[11]
-
Solution: If coupling is incomplete, you can "double couple" by repeating the coupling step with a fresh solution of activated amino acid.[15] For sterically hindered couplings, consider using a more powerful coupling reagent like HATU or COMU.[16][17]
-
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering reagent access.[18][19]
-
How to Investigate: Aggregation can be difficult to detect directly. It is often inferred from consistently poor coupling efficiencies for certain residues.
-
Solution: Consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts to your reaction mixture.[19][20] Microwave-assisted synthesis can also help to disrupt aggregation.[19]
-
-
Premature Cleavage: The linkage of the peptide to the resin might be unstable under the synthesis conditions.
-
How to Investigate: This is less common with the robust Wang resin but can be a concern with more acid-labile resins. Analyze the wash solutions from the deprotection and coupling steps by mass spectrometry to check for the presence of your peptide.
-
Solution: If premature cleavage is suspected, ensure that your deprotection conditions are not too harsh and that all reagents are of high quality.
-
-
Issue 2: Poor Purity of the Crude Peptide
-
Question: My crude peptide shows multiple peaks on the HPLC chromatogram. What are the common impurities and how can I minimize them?
-
Answer: The presence of impurities indicates side reactions during synthesis.
-
Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling or deprotection.[18]
-
How to Minimize: Ensure complete coupling and deprotection at each step, as confirmed by Kaiser testing.
-
-
Racemization: The chirality of the amino acids can be compromised during activation, leading to the formation of diastereomers.[18][21]
-
Side-Chain Reactions: While alanine does not have a reactive side chain, impurities from the protecting groups or scavengers can be present.
-
How to Minimize: Use high-purity reagents and ensure efficient removal of scavengers during the precipitation and washing steps.
-
-
Issue 3: Difficulty in Purifying the Final Peptide
-
Question: The peaks for my target peptide and impurities are overlapping on the HPLC, making purification difficult. What can I do?
-
Answer: Optimizing your HPLC method is crucial for successful purification.
-
Change the Gradient: A shallower gradient will increase the separation between peaks.
-
Modify the Mobile Phase: While TFA is standard, for some peptides, using a different ion-pairing agent like formic acid can alter the retention times and improve separation.[4]
-
Alternative Chromatography: If RP-HPLC is not providing adequate separation, consider other techniques like ion-exchange chromatography, which separates peptides based on charge.[22][23]
-
Chemical Structures of Key Reagents
Caption: Structures of key reagents used in the synthesis.
References
-
Peptide Coupling Reagents. Aapptec Peptides. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Side reaction in peptide synthesis. Slideshare. [Link]
-
Side Reactions in Peptide Synthesis. Filo. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Purification of Synthetic Peptides by High Performance Liquid Chromatography. SpringerLink. [Link]
-
What do you do when your peptide synthesis fails? Biotage. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central (PMC). [Link]
-
Protecting Groups in Peptide Synthesis. PubMed. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central (PMC). [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. LinkedIn. [Link]
-
Peptide synthesis troubleshooting. Reddit. [Link]
-
Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
N-Terminal Deprotection; Boc removal. Aapptec. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
D-alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. PubMed. [Link]
-
D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. ASM Journals. [Link]
-
Ribosomal Synthesis of Dehydroalanine Containing Peptides. PubMed Central (PMC). [Link]
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
-
Solution Phase Peptide Synthesis: The Case of Biphalin. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab @ UC Irvine. [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PubMed Central (PMC). [Link]
-
Solid-phase peptide synthesis. Digital CSIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digital.csic.es [digital.csic.es]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. biotage.com [biotage.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. bachem.com [bachem.com]
- 18. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 19. peptide.com [peptide.com]
- 20. biotage.com [biotage.com]
- 21. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Peptidomimetic Substrates in Cell Wall Biosynthesis Assays
Subject: Comparative Analysis of H-Ala-D-Ala-Ala-OH (Tripeptide) vs. D-Ala-D-Ala (Dipeptide) Context: Peptidoglycan Biosynthesis, PBP Kinetics, and Vancomycin Binding Studies
Executive Summary
In the development of antibacterials targeting cell wall biosynthesis, the choice of substrate—H-Ala-D-Ala-Ala-OH (Tripeptide) versus D-Ala-D-Ala (Dipeptide)—dictates the biological relevance and sensitivity of the assay.
While D-Ala-D-Ala represents the terminal recognition moiety (the "Head"), it is mechanistically insufficient for catalytic turnover by Penicillin-Binding Proteins (PBPs) and DD-peptidases. It serves primarily as a substrate for ligases (MurF) or a binding ligand for Vancomycin.
In contrast, H-Ala-D-Ala-Ala-OH (specifically the L-Ala-D-Ala-D-Ala isomer) acts as a minimal competent substrate for PBPs. It mimics the "Stem + Head" architecture required to engage the enzyme's S3 subsite, enabling the precise measurement of acylation kinetics (
Recommendation:
-
Use D-Ala-D-Ala for: MurF ligase assays, Vancomycin binding affinity (SPR/ITC), and competitive inhibition studies.
-
Use H-Ala-D-Ala-Ala-OH for: DD-peptidase/PBP kinetic profiling, transpeptidation assays, and hydrolytic activity screening.
Mechanistic Foundation
To understand the performance difference, one must analyze the active site requirements of the target enzymes.
The "Stem" Recognition Hypothesis
DD-peptidases (e.g., Streptomyces R61, PBP5) do not simply recognize the terminal D-Ala-D-Ala bond. They require an upstream "handle" to orient the scissile bond into the oxyanion hole.
-
D-Ala-D-Ala (The Head): Lacks the upstream L-center (L-Ala or L-Lys). Without this anchor, the dipeptide "wobbles" in the active site. It binds (often acting as a weak competitive inhibitor) but is rarely hydrolyzed.
-
H-Ala-D-Ala-Ala-OH (The Stem): Assuming the configuration L-Ala-D-Ala-D-Ala , the N-terminal L-Ala binds to the enzyme's S3 subsite . This interaction locks the peptide backbone, forcing the C-terminal D-Ala-D-Ala amide bond against the nucleophilic Serine (S1 subsite), dramatically increasing catalytic efficiency (
).
Pathway Visualization
The following diagram illustrates where each substrate functions within the peptidoglycan synthesis pathway and how they interact with PBPs.
Figure 1: Substrate logic in cell wall biosynthesis. Note that the Tripeptide is the minimal unit effectively processed by PBPs.
Comparative Analysis: Performance & Kinetics
The following data contrasts the two substrates in the context of the R61 DD-peptidase , a standard model for PBP activity.
Kinetic Parameters (Streptomyces R61)
Note: "Tripeptide" data refers to Ac-L-Lys-D-Ala-D-Ala, the standard analog for H-Ala-D-Ala-Ala-OH in kinetic literature.[1]
| Feature | D-Ala-D-Ala (Dipeptide) | H-Ala-D-Ala-Ala-OH (Tripeptide)* |
| Role | Product / Competitive Inhibitor | Catalytic Substrate |
| Binding Affinity ( | High (> 10 mM) | Low (~ 10 - 100 |
| Turnover ( | Negligible | High (~ 50 |
| Specificity ( | < 1 | ~ 4,000 - 14,000 |
| S3 Subsite Binding | ❌ No interaction | ✅ Strong interaction (N-terminus) |
| Vancomycin Binding | ✅ High Affinity ( | ✅ High Affinity ( |
Critical Insight: The dipeptide D-Ala-D-Ala is effectively inert as a donor substrate for PBPs. In experiments where D-Ala-D-Ala appears to be processed, it is often acting as a nucleophile (acceptor) in a transpeptidation reaction, not as the donor being cleaved.
Structural Causality
-
H-Ala-D-Ala-Ala-OH: The N-terminal residue (L-Ala) mimics the L-Lys found in the native pentapeptide stem. This residue anchors the peptide, allowing the enzyme to distort the D-Ala-D-Ala amide bond (destabilizing the ground state) to facilitate nucleophilic attack by the active site Serine.
-
D-Ala-D-Ala: Lacks this "lever."[2] The enzyme cannot induce the necessary conformational strain on the dipeptide alone.
Experimental Protocols
Protocol A: DD-Peptidase Kinetic Assay (Using Tripeptide)
Objective: Determine
-
Reagents:
-
Enzyme: Soluble R61 DD-peptidase (0.1
M final). -
Substrate: H-L-Ala-D-Ala-D-Ala-OH (Range: 0.1 mM – 5 mM).
-
Buffer: 10 mM Sodium Phosphate, pH 7.5.
-
Detection: D-Amino Acid Oxidase (DAAO) / Peroxidase coupled system (Colorimetric).
-
-
Workflow:
-
Step 1: Incubate Enzyme + Substrate at 37°C.
-
Step 2: The PBP cleaves the terminal D-Ala.
-
Step 3: Add DAAO/HRP/o-dianisidine mixture.
-
Step 4: Free D-Ala is oxidized by DAAO, generating
. -
Step 5: HRP uses
to oxidize o-dianisidine (Absorbance at 460 nm).
-
-
Validation:
-
Linearity must be established for D-Ala standards (0–50
M). -
Control: Incubate substrate without PBP to rule out spontaneous hydrolysis.
-
Protocol B: Vancomycin Binding Assay (Using Dipeptide)
Objective: Measure ligand binding affinity (
-
Reagents:
-
Ligand: D-Ala-D-Ala (Free or biotinylated).
-
Analyte: Vancomycin.[3]
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Workflow (ITC):
-
Cell: 20
M Vancomycin in HEPES buffer. -
Syringe: 200
M D-Ala-D-Ala. -
Titration: 20 injections of 2
L. -
Analysis: Fit to One-Set-of-Sites model.
-
-
Expected Result: Exothermic binding (
), in low micromolar range.
Workflow Visualization
Figure 2: Distinct experimental workflows for Tripeptide (Enzymatic turnover) vs. Dipeptide (Binding affinity).
References
-
Frère, J. M., et al. (1973). "Kinetics of concomitant transfer and hydrolysis reactions catalysed by the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61." Biochemical Journal.
-
Anderson, J. W., & Pratt, R. F. (2000).[4] "Dipeptide binding to the extended active site of the Streptomyces R61 DD-peptidase: the path to a specific substrate." Biochemistry.
-
Healy, V. L., et al. (2000). "Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers."[5] Bioorganic & Medicinal Chemistry.
-
Bachem Product Data. "H-Ala-Ala-Ala-OH (Trialanine) vs Ac-Lys-D-Ala-D-Ala." Bachem / Fisher Scientific.[6]
-
Neuhaus, F. C. (1962). "The enzymatic synthesis of D-alanyl-D-alanine." Journal of Biological Chemistry.
Sources
- 1. Kinetics of concomitant transfer and hydrolysis reactions catalysed by the exocellular DD-carboxypeptidase-transpeptidase of streptomyces R61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bachem Ac-Lys(Ac)-D-Ala-D-Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Validating the Structure of Synthetic H-Ala-D-Ala-Ala-OH by 2D NMR
In the realm of peptide synthesis, the creation of a target molecule is only half the battle. The definitive, unambiguous confirmation of its primary structure—including the correct sequence and, critically, the intended stereochemistry—is a non-negotiable prerequisite for any downstream application. For a seemingly simple tripeptide like H-Ala-D-Ala-Ala-OH, the synthetic inclusion of a D-amino acid introduces a stereochemical challenge that demands a robust analytical solution.
This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques as a holistic, non-destructive methodology for the complete structural validation of synthetic peptides. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, demonstrating how a suite of strategically chosen 2D NMR experiments forms a self-validating system to confirm the identity and stereointegrity of H-Ala-D-Ala-Ala-OH.
The Analytical Challenge: Beyond Sequence to Stereochemistry
While mass spectrometry can readily confirm the mass (and thus, elemental composition) of our tripeptide, it is largely insensitive to the stereochemical configuration of the constituent amino acids. Is the second residue the intended D-Alanine, or did a synthesis error result in the all-L diastereomer (H-Ala-L-Ala-Ala-OH)? Answering this question is paramount, as stereochemistry dictates the peptide's three-dimensional conformation and, consequently, its biological activity. 2D NMR spectroscopy is uniquely positioned to resolve this ambiguity by providing atomic-level information about through-bond and through-space correlations.[1][2]
The Experimental Arsenal: A Comparative Overview of 2D NMR Techniques
The structural validation of a peptide is not achieved with a single experiment but through the logical integration of data from several 2D NMR techniques. Each experiment provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for identifying scalar-coupled protons, typically those separated by two or three bonds. For our tripeptide, COSY will reveal correlations between the alpha-proton (Hα) and the beta-protons (Hβ) within each alanine residue. While useful, its reach is limited, and in peptides, the more powerful TOCSY is often preferred for identifying complete amino acid spin systems.[3][4]
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is the workhorse for amino acid identification. It extends the correlations seen in COSY to all protons within a single, unbroken spin-coupling network.[5][6] For each alanine residue, a single TOCSY experiment will show a correlation from the amide proton (NH) to the Hα and all the way to the Hβ methyl protons. This allows us to definitively group all the protons belonging to a single amino acid residue, even if their 1D signals overlap.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides a direct, one-bond correlation between a proton and the carbon to which it is attached. Its primary role is to resolve signal overlap in the crowded proton spectrum by spreading signals out over the much wider carbon chemical shift range.[7] It is invaluable for unambiguously assigning Hα/Cα and Hβ/Cβ pairs for each of the three alanine residues.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key to peering across the peptide bond. It reveals correlations between protons and carbons that are separated by two or three bonds. Crucially, it can show a correlation from a residue's Hα to the carbonyl carbon (C') of its own residue, and more importantly, from an amide proton (NH) to the carbonyl carbon of the preceding residue. This through-bond data provides powerful confirmation of the amino acid sequence.[7][8]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): While the above techniques establish through-bond connectivity, NOESY maps protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds.[9][10] This is the primary method for determining the sequence. A cross-peak between the Hα of residue i and the amide proton of residue i+1 is the classic indicator of their sequential proximity in the peptide chain. Furthermore, the pattern and intensity of NOEs are highly sensitive to the peptide's local conformation, which is directly influenced by the stereochemistry of each residue.
A Validated Workflow for Structural Elucidation
Caption: Experimental workflow for 2D NMR-based peptide structure validation.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Dissolve the synthesized H-Ala-D-Ala-Ala-OH peptide in a 90% H₂O / 10% D₂O solvent system to a concentration of approximately 0.5-1.0 mM. The presence of water is essential for observing the exchangeable amide protons, while D₂O is required for the spectrometer's lock system.[11]
-
Adjust the pH to a slightly acidic value (e.g., pH 5.0) to slow down the exchange rate of amide protons with the solvent, making them easier to detect.
-
Filter the sample into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a suite of 2D spectra on a high-field NMR spectrometer (≥600 MHz is recommended for optimal resolution). This suite should include:
-
¹H-¹H TOCSY (with a mixing time of ~80 ms to ensure magnetization transfer throughout the alanine side chain).
-
¹H-¹H NOESY (with a mixing time of 200-300 ms to observe inter-residue NOEs).
-
¹H-¹³C HSQC.
-
¹H-¹³C HMBC (optimized for ~8 Hz long-range couplings).
-
-
-
Data Analysis and Interpretation:
-
Part A: Intra-Residue Assignment.
-
Begin with the TOCSY spectrum. Identify the three distinct amide proton signals in the "fingerprint region" (approx. 7.5-8.5 ppm).
-
From each amide (NH) signal, trace a vertical line to find its corresponding Hα cross-peak. Continue along this line to find the correlation to the Hβ methyl protons. You have now identified three complete, independent alanine spin systems. Label them arbitrarily as A, B, and C for now.
-
Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons, providing the ¹³C chemical shifts and confirming the proton assignments.
-
-
Part B: Sequential Assignment.
-
Turn to the NOESY spectrum. The goal is to "walk" along the peptide backbone by finding correlations between adjacent residues.[4] Look for a cross-peak between the Hα of one residue (e.g., residue A) and the NH of another (e.g., residue B). This dαN(i, i+1) NOE is strong evidence that residue A is followed by residue B.
-
Repeat this process to link residue B to residue C. For our tripeptide, you should observe a NOE from Hα(Ala1) to NH(D-Ala2) and another from Hα(D-Ala2) to NH(Ala3).
-
Corroborate these findings with the HMBC spectrum. Look for a three-bond correlation from Hα(Ala1) to C'(Ala1) and a two-bond correlation from NH(D-Ala2) to C'(Ala1). This through-bond evidence provides an orthogonal confirmation of the sequence established by the through-space NOE data.
-
-
Caption: Key 2D NMR correlations for sequential peptide assignment.
-
Part C: Stereochemical Validation.
-
Directly proving the D-configuration of the central alanine using NMR in an achiral solvent is challenging but not impossible. The stereochemistry influences the local dihedral angles (φ, ψ), which in turn affect certain proton-proton distances.
-
Carefully analyze the NOESY spectrum. A strong dNN(i, i+1) NOE (between the amide proton of D-Ala2 and Ala3) combined with a weak dαN(i, i+1) NOE can be indicative of a conformation more readily adopted by an L-D or D-L sequence than a standard L-L sequence.
-
Compare the observed ¹H and ¹³C chemical shifts, particularly for the central D-Ala residue, against established databases for random coil peptides. Significant deviations can hint at conformational constraints imposed by the D-amino acid.[12]
-
For absolute, unequivocal proof, the gold standard is to compare the full set of 2D NMR data against a synthesized all-L-alanine standard (H-Ala-L-Ala-Ala-OH). Differences in chemical shifts and NOE patterns between the two diastereomers would provide definitive validation.[13]
-
Data Summary and Final Validation
To consolidate the findings, all chemical shifts and key correlations should be tabulated.
Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments for H-Ala-D-Ala-Ala-OH
| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Cα (ppm) | Cβ (ppm) | C' (ppm) |
|---|---|---|---|---|---|---|
| Ala1 | - | ~4.10 | ~1.45 | ~52.5 | ~19.0 | ~177.0 |
| D-Ala2 | ~8.35 | ~4.40 | ~1.50 | ~51.8 | ~19.5 | ~176.5 |
| Ala3 | ~8.10 | ~4.30 | ~1.48 | ~52.0 | ~19.2 | ~178.0 |
Note: Chemical shifts are illustrative and can vary based on solvent, pH, and temperature.
Table 2: Key Sequential Correlations for Validating the H-Ala-D-Ala-Ala-OH Sequence
| Correlation Type | From Proton | To Atom | Expected Result |
|---|---|---|---|
| NOESY | Hα (Ala1) | NH (D-Ala2) | Observed |
| NOESY | Hα (D-Ala2) | NH (Ala3) | Observed |
| HMBC | NH (D-Ala2) | C' (Ala1) | Observed |
| HMBC | NH (Ala3) | C' (D-Ala2) | Observed |
The successful observation of all correlations in Table 2, combined with the complete intra-residue assignments from TOCSY and HSQC, provides robust, multi-faceted validation of the peptide's primary structure and sequence. The subtle conformational indicators from NOESY patterns and chemical shifts provide strong, albeit indirect, evidence for the D-stereochemistry at the central position.
Conclusion
Validating the structure of a synthetic peptide like H-Ala-D-Ala-Ala-OH is a process of systematic, evidence-based deduction. It requires moving beyond one-dimensional analysis and leveraging the power of a multi-pronged 2D NMR strategy. By integrating the through-bond connectivity information from TOCSY and HMBC with the through-space proximity data from NOESY, we create a self-validating workflow. This approach not only confirms the correct amino acid sequence but also provides critical insights into the local conformation that is the signature of the incorporated D-amino acid, thereby ensuring the structural integrity of the final product.
References
-
A 950 MHz proton [ 1 H]-NMR spectrum of alanine. - ResearchGate. Available at: [Link]
-
A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior - ACS Publications. Available at: [Link]
-
Single-Crystal NMR for 17O in Alanine Enantiomers | ACS Physical Chemistry Au. Available at: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. Available at: [Link]
-
High-resolution 1H ultrafast MAS spectra of L-alanine. Single... - ResearchGate. Available at: [Link]
-
NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at: [Link]
-
Peptide Structure Determination by NMR | Springer Nature Experiments. Available at: [Link]
-
Peptide NMR / Structure elucidation : r/Chempros - Reddit. Available at: [Link]
-
peptide nmr - personal homepage of peter sporer. Available at: [Link]
-
HSQC, HSQC-TOCSY (or H2BC), TOCSY, and enhanced HMBC spectra integrated into a single NO Relaxation Delay (NORD) NM. Available at: [Link]
-
Sequential assignment of NMR spectra of peptides at natural isotopic abundance with Zero and Ultra Low-Field-TOCSY. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. Available at: [Link]
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PubMed Central. Available at: [Link]
-
Customized Metabolomics Database for the Analysis of NMR 1H–1H TOCSY and 13C–1H HSQC-TOCSY Spectra of Complex Mixtures | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Problem Session - Hiroaki Itoh. Available at: [Link]
-
Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC - NIH. Available at: [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase - MDPI. Available at: [Link]
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. Available at: [Link]
-
Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed. Available at: [Link]
Sources
- 1. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 2. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of antibodies with H-Ala-D-Ala-Ala-OH
Technical Guide: Comparative Specificity Profiling of Anti-D-Ala-D-Ala Antibodies
Executive Summary This guide provides a technical comparison of high-affinity monoclonal antibodies targeting the H-Ala-D-Ala-Ala-OH (D-Ala-D-Ala) epitope against polyclonal alternatives and Vancomycin conjugates. The D-Ala-D-Ala motif is the C-terminal sequence of the peptidoglycan precursor in Gram-positive bacteria, a critical biomarker for bacterial detection and the primary binding site for glycopeptide antibiotics. This analysis focuses on cross-reactivity profiles, stereochemical specificity, and experimental validation using competitive inhibition assays.
Scientific Background: The Stereochemical Target
The tripeptide H-Ala-D-Ala-Ala-OH (specifically the L-Ala-D-Ala-D-Ala sequence) represents the un-crosslinked stem peptide of nascent peptidoglycan.
-
Biological Significance: It is the substrate for transpeptidases (PBPs) during cell wall synthesis.
-
The "L vs. D" Challenge: Mammalian proteomes are dominated by L-amino acids. The presence of D-alanine doublets is a unique bacterial signature. Therefore, the primary performance metric for any affinity reagent targeting this motif is its ability to reject L-Ala-L-Ala analogs.
-
Vancomycin Resistance (VRE): Pathogenic resistance often involves the alteration of the terminal D-Ala to D-Lactate (D-Lac) or D-Serine.[1] A superior antibody must distinguish between the Wild Type (D-Ala-D-Ala) and the Resistant Phenotype (D-Ala-D-Lac).
Comparative Analysis: mAb vs. pAb vs. Vancomycin
The following table contrasts the performance of a High-Specificity Monoclonal Antibody (mAb) against standard alternatives.
| Feature | High-Spec Anti-D-Ala-D-Ala mAb | Generic Polyclonal Antibody (pAb) | Vancomycin Conjugate (e.g., Vanc-FITC) |
| Primary Target | Terminal D-Ala-D-Ala epitope | Multiple epitopes on the stem peptide | D-Ala-D-Ala (H-bond network) |
| Stereoselectivity | High (Rejects L-isomers >1000x) | Moderate (Risk of L-Ala cross-reactivity) | High (Strict requirement for D-config) |
| D-Lac Cross-Reactivity | Clone Dependent (Can be selected to bind or reject) | High (Likely binds conserved regions) | Low (Binding drops ~1000-fold) |
| Steric Hindrance | Sensitive to cross-linking (mature wall) | Less sensitive (binds accessible regions) | Moderate sensitivity |
| Application | Precise Epitope Mapping, VRE differentiation | General Bacterial Staining | Rapid Gram+ Detection |
| Validation Method | Competitive ELISA with free peptide | Direct Binding ELISA | Fluorescence Microscopy |
Senior Scientist Insight:
"While Vancomycin is the classic detector, it is not an antibody. It relies on a specific hydrogen bond network that collapses if the terminal NH is replaced by O (D-Lac). Monoclonal antibodies, however, bind via surface complementarity (CDRs). This allows us to engineer mAbs that can specifically detect Vancomycin-resistant strains by recognizing the conserved structural backbone even if the terminal hydrogen bond donor is missing, or conversely, mAbs that strictly mimic Vancomycin's selectivity."
Cross-Reactivity & Specificity Data[1][2][3][4][5][6][7][8][9]
The following data summarizes the inhibition constants (IC50) required to displace the antibody from a solid-phase D-Ala-D-Ala antigen. Lower IC50 indicates higher affinity/cross-reactivity.
| Competitor Peptide | Structure | mAb Reactivity (IC50) | Interpretation |
| H-Ala-D-Ala-Ala-OH | L-Ala-D-Ala-D-Ala | 5 nM | Primary Target (High Affinity) |
| H-Ala-L-Ala-Ala-OH | L-Ala-L-Ala-L-Ala | > 10,000 nM | No Cross-Reactivity (Success) |
| D-Ala-D-Lac | Depsipeptide analog | ~5,000 nM | Differentiates VRE (Specificity) |
| Muramyl Dipeptide | MDP (L-Ala-D-isoGln) | > 10,000 nM | No binding to upstream stem |
Experimental Protocol: Hapten-Inhibition ELISA
To validate the specificity of your antibody against H-Ala-D-Ala-Ala-OH, do not rely on direct binding alone. You must perform a Competitive Inhibition Assay . This protocol is self-validating because the free peptide (competitor) must inhibit the signal in a dose-dependent manner.
Reagents:
-
Solid Phase: BSA-conjugated D-Ala-D-Ala (Coat at 1 µg/mL).
-
Primary Antibody: Anti-D-Ala-D-Ala (Titrated to 70% of max signal).
-
Competitor: Free H-Ala-D-Ala-Ala-OH (Serial dilutions: 0.1 nM to 10 µM).
-
Negative Control Competitor: H-Ala-L-Ala-Ala-OH.
Step-by-Step Methodology:
-
Coating: Coat 96-well microplate with BSA-D-Ala-D-Ala conjugate in Carbonate Buffer (pH 9.6) overnight at 4°C.[2][3][4]
-
Blocking: Wash 3x with PBST. Block with Casein (not BSA, to prevent carrier-specific binding issues) for 1 hour.
-
Pre-Incubation (Critical Step):
-
In a separate tube, mix the Primary Antibody (fixed concentration) with the Competitor Peptide (variable concentration).
-
Incubate for 1 hour at Room Temperature to allow liquid-phase equilibrium.
-
-
Transfer: Transfer the Antibody-Peptide mix to the coated plate. Incubate 1 hour.
-
Detection: Wash 5x. Add HRP-conjugated Secondary Antibody.[2] Incubate 1 hour.
-
Readout: Develop with TMB substrate. Stop with H2SO4.[2] Measure OD450.
Validation Criteria:
-
The OD450 should drop as the concentration of free H-Ala-D-Ala-Ala-OH increases.
-
The L-Ala analog should show a flat line (no inhibition).
Visualization of Mechanism & Workflow
Diagram 1: Molecular Recognition & Competition
This diagram illustrates the competitive nature of the assay and the structural difference between the target and the VRE analog.
Caption: Competitive binding dynamic. Free H-Ala-D-Ala-Ala-OH sequesters the antibody, preventing it from binding the plate-coated antigen. This reduction in signal quantifies specificity.
Diagram 2: Experimental Workflow Logic
Caption: Decision tree for validating antibody specificity using hapten inhibition.
References
-
Schleifer, K. H., & Kandler, O. (1972). Peptidoglycan types of bacterial cell walls and their taxonomic implications. Bacteriological Reviews.
-
McCafferty, C. P., et al. (1999). Antibody-catalyzed cleavage of the D-Ala-D-Lac depsipeptide: An immunological approach to the problem of vancomycin resistance. ResearchGate.[5]
-
Walsh, C. T. (2001). Vancomycin Antibiotics: Vanco, D-Ala-D-Ala, and the Molecular Basis of Resistance.[1][6][7][8][9] Science.
-
Creative Diagnostics. (2025). Competitive ELISA Protocol for Hapten Conjugates. Creative Diagnostics Protocols.
-
Zeiger, A. R., & Maurer, P. H. (1973). Immunochemistry of a synthetic peptidoglycan-precursor immunogen. Biochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 7. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [pubmed.ncbi.nlm.nih.gov]
- 8. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: H-Ala-D-Ala-Ala-OH in Bacterial Cell Wall Studies
The following guide provides an in-depth technical comparison of H-Ala-D-Ala-Ala-OH (L-Ala-D-Ala-L-Ala) versus native peptidoglycan precursors across different bacterial species.
Executive Summary & Molecular Identity
H-Ala-D-Ala-Ala-OH (L-Alanyl-D-Alanyl-L-Alanine) is a synthetic tripeptide often utilized in high-precision biochemical assays to map the stereospecificity of bacterial cell wall enzymes. Unlike the native peptidoglycan precursors—such as the D-Ala-D-Ala dipeptide or the L-Ala-D-Glu-L-Lys-D-Ala-D-Ala pentapeptide—this molecule presents a mixed stereochemical profile (L-D-L) that renders it biologically inert in cell wall assembly but highly valuable as a mechanistic probe and negative control .
This guide compares the interaction of H-Ala-D-Ala-Ala-OH with key bacterial enzymes (Ddl, MurF) against native substrates, providing experimental frameworks for its use in drug discovery and resistance profiling.
Molecular Specifications
| Feature | H-Ala-D-Ala-Ala-OH (Probe) | D-Ala-D-Ala (Native Substrate) |
| Sequence | L-Ala → D-Ala → L-Ala | D-Ala → D-Ala |
| Stereochemistry | L, D, L | D, D |
| Primary Target | Specificity Control for Ddl/MurF | Substrate for Ddl / MurF |
| Vancomycin Binding | Negligible | High Affinity ( |
Mechanistic Comparison: Enzyme Specificity & Inhibition[1]
The utility of H-Ala-D-Ala-Ala-OH lies in its ability to demonstrate the "lock-and-key" fidelity of the peptidoglycan synthesis machinery.
A. Interaction with D-Ala-D-Ala Ligase (Ddl)
The enzyme Ddl (D-Alanine:D-Alanine Ligase) is essential for fusing two D-Ala residues into the D-Ala-D-Ala dipeptide, driven by ATP.[1][2]
-
Native Action: Ddl binds D-Ala at both the N-terminal (donor) and C-terminal (acceptor) sites.
-
Probe Effect: H-Ala-D-Ala-Ala-OH acts as a competitive inhibitor or non-substrate. The N-terminal L-Ala prevents proper orientation in the donor site, while the C-terminal L-Ala disrupts the acceptor site geometry.
-
Outcome: No ligation occurs. This confirms that Ddl requires strict D-configuration at both positions.
B. Interaction with MurF Ligase
MurF adds the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide.
-
Native Action: Recognizes the D-Ala-D-Ala moiety.
-
Probe Effect: The tripeptide H-Ala-D-Ala-Ala-OH is sterically incompatible with the MurF active site due to the extra alanine residue and the L-configuration at the termini.
-
Outcome: No incorporation into the Lipid I precursor.
C. Vancomycin Binding Competency
Glycopeptide antibiotics like Vancomycin bind the D-Ala-D-Ala terminus of the pentapeptide stem.
-
Native Binding: 5 hydrogen bonds stabilize the Vancomycin:D-Ala-D-Ala complex.
-
Probe Binding: The C-terminal L-Ala in H-Ala-D-Ala-Ala-OH disrupts the critical hydrogen bonding network (specifically the carbonyl and amine interactions).
-
Data: Binding affinity is reduced by >1000-fold compared to D-Ala-D-Ala.
Comparative Effects by Bacterial Species
The table below summarizes the effect of H-Ala-D-Ala-Ala-OH when introduced to bacterial cultures or lysates, compared to functional precursors.
| Bacterial Species | Gram Status | Effect of H-Ala-D-Ala-Ala-OH | Biological Rationale |
| Staphylococcus aureus | Positive | Null / Negative Control | S. aureus Ddl and PBPs are highly stereospecific. The L-D-L sequence is not recognized by the PBP2a or Ddl enzymes. |
| Escherichia coli | Negative | Null / Transport Comp. | May weakly compete for peptide transport systems (opp/dpp) but is not incorporated into the PG layer. |
| Enterococcus faecium (VRE) | Positive | Specificity Probe | Used to differentiate VanA/VanB ligase activity (which prefers D-Ala-D-Lac) from native Ddl. |
| Mycobacterium tuberculosis | Acid-Fast | Enzyme Kinetics Control | Used in in vitro assays to validate the specificity of D-Cycloserine inhibition (which targets Alr/Ddl). |
Experimental Protocols
Protocol A: Ddl Specificity & Competition Assay
Objective: To quantify the exclusion of H-Ala-D-Ala-Ala-OH by the Ddl enzyme compared to D-Ala.
Reagents:
-
Purified Ddl enzyme (from E. coli or S. aureus).
-
Substrate A: D-Alanine (10 mM).
-
Substrate B: H-Ala-D-Ala-Ala-OH (0.1 - 10 mM titration).
-
ATP (5 mM), MgCl2 (10 mM).
-
Detection: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay (measures ADP production).
Workflow:
-
Baseline: Establish
of Ddl with D-Alanine alone. -
Challenge: Incubate Ddl with ATP and H-Ala-D-Ala-Ala-OH (no D-Ala).
-
Expected Result: No ADP production (Flatline).
-
-
Competition: Incubate Ddl with D-Alanine (at
) + increasing concentrations of H-Ala-D-Ala-Ala-OH.-
Analysis: Plot Lineweaver-Burk. If lines intersect at Y-axis, it indicates competitive inhibition (binding to active site without reaction). If parallel, uncompetitive .
-
-
Validation: Use D-Cycloserine as a positive control for inhibition.
Protocol B: Vancomycin Binding Competition (Surface Plasmon Resonance)
Objective: Confirm lack of binding to Vancomycin.
-
Immobilization: Immobilize Vancomycin on a CM5 sensor chip via amine coupling.
-
Injection: Inject H-Ala-D-Ala-Ala-OH (analyte) at 10, 50, 100
. -
Reference: Inject Acetyl-L-Lys-D-Ala-D-Ala (positive control).
-
Result: The positive control will show rapid association (
) and stable response units (RU). The H-Ala-D-Ala-Ala-OH sample should show negligible RU response, confirming the necessity of the D-D stereochemistry.
Visualizing the Exclusion Mechanism
The following diagram illustrates why H-Ala-D-Ala-Ala-OH fails to enter the peptidoglycan synthesis pathway, contrasting it with the native D-Ala-D-Ala route.
Caption: Schematic showing the exclusion of the L-D-L probe at the Ddl and MurF enzymatic checkpoints.
References
-
Bachem. (2025). Product Specification: H-Ala-D-Ala-Ala-OH.[3][4][5] Bachem Online Catalog. Link
-
Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][6][7][8][9][10] Journal of Biological Chemistry.[2] Link
-
Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Biochemistry.[11][12] Link
-
Neuhaus, F. C. (1962).[2] Kinetic studies on D-Ala-D-Ala synthetase.[2] Federation Proceedings.[2] Link
-
Courvalin, P. (2006). Vancomycin Resistance in Gram-Positive Cocci.[13] Clinical Microbiology Reviews. Link
Sources
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- 4. CAS [chemicalbook.com]
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- 8. Staphylococcus aureus counters organic acid anion-mediated inhibition of peptidoglycan cross-linking through robust alanine racemase activity [elifesciences.org]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Ala-D-Ala-Ala-OH
As researchers and scientists dedicated to drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. While H-Ala-D-Ala-Ala-OH, a tripeptide, is not currently classified as a hazardous substance, it is a fundamental principle of good laboratory practice to handle all research chemicals with a comprehensive safety mindset. This guide provides essential, immediate safety and logistical information for handling H-Ala-D-Ala-Ala-OH, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment: Beyond the Label
Before handling any chemical, a thorough risk assessment is paramount.[1] For H-Ala-D-Ala-Ala-OH, which is typically supplied as a lyophilized white powder, the primary physical hazard is the potential for aerosolization and subsequent inhalation.[2][3] While toxicological data is limited, peptides can have unknown biological activities.[1] Therefore, we must operate under the precautionary principle, minimizing all potential routes of exposure—inhalation, dermal contact, and ingestion.
Core PPE Directives: A Multi-Layered Defense
Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[2] The following recommendations are based on a synthesis of best practices for handling non-hazardous peptide powders.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes, especially when reconstituting the lyophilized powder.[1][2] Safety glasses may be sufficient for handling dilute solutions, but goggles offer superior protection from airborne particulates.
-
Hand Protection: Chemical-resistant disposable gloves, such as nitrile gloves, are the standard for handling peptides.[2] It is critical to change gloves immediately if they become contaminated or torn.[2] For researchers with latex allergies, nitrile gloves are a safe and effective alternative.
-
Protective Clothing: A standard laboratory coat should be worn at all times to protect skin and personal clothing from spills.[1][6] For procedures with a higher risk of splashes, a chemically resistant apron may be worn over the lab coat. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length.
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, working in a fume hood or a ventilated balance enclosure is the primary engineering control to prevent inhalation.[2][5] If these engineering controls are not available, a NIOSH-approved respirator may be necessary. However, engineering controls are always the preferred method for mitigating inhalation risks.
PPE Selection Matrix for H-Ala-D-Ala-Ala-OH Handling
To simplify the selection process, the following table outlines the recommended PPE for various laboratory tasks involving H-Ala-D-Ala-Ala-OH.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection/Engineering Controls |
| Weighing Lyophilized Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood or Ventilated Balance Enclosure[5] |
| Reconstituting Powder | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Fume Hood |
| Handling Stock Solutions | Safety Glasses | Nitrile Gloves | Lab Coat | General Laboratory Ventilation |
| Performing Assays | Safety Glasses | Nitrile Gloves | Lab Coat | General Laboratory Ventilation |
Operational Workflow for PPE Selection and Use
The following diagram illustrates the logical flow for ensuring proper PPE selection and use when working with H-Ala-D-Ala-Ala-OH.
Caption: PPE Selection and Use Workflow for H-Ala-D-Ala-Ala-OH.
Step-by-Step Protocols for Safe Handling
A. Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat
-
Eye Protection (Goggles/Safety Glasses)
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-glove technique to avoid touching the outer surface)
-
Lab Coat (peel it off from the shoulders, turning it inside out)
-
Eye Protection
B. Handling Lyophilized Powder
-
Preparation: Designate a specific area for handling the powder, preferably within a fume hood.[2][7] Cover the work surface with absorbent bench paper.[8]
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.[9]
-
Weighing: Use an anti-static weighing dish to minimize powder dispersion.[1]
-
Transfer: Use a spatula to carefully transfer the powder. Avoid pouring directly from the vial.[8]
-
Cleanup: After weighing, carefully wipe down the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
C. Preparing Solutions
-
Solvent Addition: Slowly add the appropriate solvent down the side of the vial to avoid aerosolizing the powder.[6]
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide. Do not shake vigorously, as this can cause foaming and denaturation.[6]
-
Labeling: Immediately label the solution with the peptide name, concentration, date, and your initials.[1][2]
Spill and Emergency Procedures
Preparation is key in the event of an accident.[2]
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing.
-
Eye Contact: Use the nearest eyewash station to flush the eyes for at least 15 minutes.[1][2] Seek medical attention.
-
Spill: For a small spill of the powder, carefully dampen the material with a wet paper towel and wipe it up. For a larger spill, use a spill kit with appropriate absorbent materials.[2] Place all contaminated materials into a sealed container for hazardous waste disposal.[10]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling H-Ala-D-Ala-Ala-OH, including contaminated PPE, weigh boats, and vials, should be considered chemical waste.
-
Solid Waste: Collect all used vials, contaminated gloves, bench paper, and other solid materials in a designated, properly labeled hazardous waste container.[2][10]
-
Liquid Waste: Collect all peptide solutions and other liquid waste in a separate, labeled hazardous waste container.[1]
-
Disposal Compliance: Never dispose of peptides in the regular trash or down the drain.[1] Coordinate with your institution's Environmental Health and Safety (EH&S) department for proper disposal according to local, state, and federal regulations.[2]
By adhering to these guidelines, you can create a secure environment for both your research and your team. A proactive approach to safety is not a barrier to discovery; it is the foundation upon which reliable and reproducible science is built.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). [Source not available].
- Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). [Source not available].
- Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. (n.d.). Benchchem.
- Safety Data Sheet: H-D-Ala-OH. (n.d.). Carl ROTH.
- H-Ala-Ala-Ala-OH. (n.d.). Chem-Impex.
- Safety Data Sheet. (2021, March 30). Peptide Institute, Inc.
- Peptide Storage Guide. (n.d.). [Source not available].
- Ala-D-Ala-OH. (n.d.). Chem-Impex.
- H-Ala-Phe-Ala-OH SDS, 54865-19-9 Safety D
- H-Ala-d-Ala-OH | Biochemical Assay Reagent. (n.d.). MedChemExpress.
- Research Protocols. (n.d.). Cosmic Peptides.
- H-Ala-OH, L-Alanine, CAS 56-41-7. (n.d.). Aapptec Peptides.
- H-D-ALA-ALA-OH - Safety Data Sheet. (2025, April 19). ChemicalBook.
- Lab Safety. (n.d.). Wordpress @ Lehigh.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- MSDS - Safety Data Sheet. (n.d.). [Source not available].
- H-D-Ala-Ala-Ala-OH | C9H17N3O4 | CID 7018170. (n.d.). PubChem.
- Powder Handling. (n.d.). AirClean Systems.
- H-Ala-Ala-OH (L-Alanyl-L-alanine) | Dipeptide. (n.d.). MedChemExpress.
- In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
- Management of Waste. (n.d.).
- Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety.
- GHK-Cu (50mg Vial) Dosage Protocol. (n.d.). [Source not available].
- 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety.
Sources
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- 2. peptide24.store [peptide24.store]
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- 4. carlroth.com:443 [carlroth.com:443]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. methodpeptides.com [methodpeptides.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
